molecular formula C11H22N2O2 B588435 (S)-tert-Butyl 3-aminoazepane-1-carboxylate CAS No. 625471-04-7

(S)-tert-Butyl 3-aminoazepane-1-carboxylate

Cat. No.: B588435
CAS No.: 625471-04-7
M. Wt: 214.309
InChI Key: WXWILWLHHQGUCX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-Butyl 3-aminoazepane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C11H22N2O2 and its molecular weight is 214.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3S)-3-aminoazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-9(12)8-13/h9H,4-8,12H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWILWLHHQGUCX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653023
Record name tert-Butyl (3S)-3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625471-04-7
Record name tert-Butyl (3S)-3-aminoazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S)-3-aminoazepane-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, comprising a seven-membered azepane ring, a chiral center at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group, make it a valuable building block for the synthesis of complex bioactive molecules.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutics.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. It is important to note that some of the data are predicted values from computational models due to the limited availability of experimentally determined values in public literature.

Table 1: General and Structural Information

PropertyValueSource
IUPAC Name tert-butyl (3S)-3-aminoazepane-1-carboxylate[1]
Synonyms (3S)-3-Aminoazepane-1-carboxylic acid tert-butyl ester, (S)-3-Amino-1-Boc-azepane[1]
CAS Number 625471-04-7[1][2]
Molecular Formula C₁₁H₂₂N₂O₂[1]
Molecular Weight 214.31 g/mol [3]
Appearance White powder or colorless to yellow liquid[2][3]

Table 2: Physicochemical Properties

PropertyValueSource
Boiling Point 296.5 ± 33.0 °C (Predicted)[1]
Density 1.020 g/cm³ (Predicted)[1]
pKa 10.35 ± 0.20 (Predicted)[1]
Flash Point 133.1 ± 25.4 °C (Predicted)[4]
Solubility Information not readily available
Melting Point Not available[1]

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely published. The following represents expected spectral characteristics based on the structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), multiplets for the azepane ring protons, and signals corresponding to the amine proton.

  • ¹³C NMR: The carbon NMR spectrum should display a resonance for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and distinct signals for the carbons of the azepane ring.

  • Mass Spectrometry: The mass spectrum would likely show the molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ at m/z 215.18.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the amine group (around 3300-3400 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and a strong C=O stretching of the carbamate group (around 1680-1700 cm⁻¹).

Synthesis and Purification

General Synthesis Approach

SynthesisWorkflow General Synthetic Workflow A Commercially Available Azepane Precursor B Introduction of Amino Group Precursor (e.g., Azide or Nitro Group) A->B Nucleophilic Substitution C Reduction to Primary Amine B->C Reduction (e.g., H2/Pd or LiAlH4) D Boc Protection of the Ring Nitrogen C->D Reaction with Di-tert-butyl dicarbonate (Boc)2O E Final Product: this compound D->E Chiral Resolution (if starting from racemic mixture)

Caption: A generalized workflow for the synthesis of Boc-protected aminoazepanes.

Purification

Purification of the final product is typically achieved through standard laboratory techniques.

Experimental Protocol: General Purification Strategy

  • Extraction: Following the reaction, a work-up procedure involving extraction is common. The reaction mixture is typically quenched with water or an aqueous solution. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Chromatography: If further purification is necessary, column chromatography on silica gel is a standard method. A solvent system with a gradient of ethyl acetate in hexanes or methanol in dichloromethane is often employed to separate the desired product from impurities.

  • Recrystallization: For solid products, recrystallization from a suitable solvent system can be used to obtain a highly pure compound.

Applications in Drug Discovery

The primary application of this compound is as a crucial intermediate in the synthesis of pharmaceutical agents, most notably as a building block for Checkpoint Kinase 1 (CHK1) inhibitors.[1]

Role in CHK1 Kinase Inhibitor Synthesis

CHK1 is a key protein in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation.[5][6] this compound provides the chiral azepane core for a class of potent ureidothiophene-based CHK1 inhibitors.[1]

SignalingPathway Role in CHK1 Inhibition Pathway cluster_0 Synthesis of CHK1 Inhibitor cluster_1 Cellular Action A This compound C Potent CHK1 Inhibitor (e.g., Ureidothiophene derivative) A->C B Ureidothiophene Scaffold B->C E CHK1 Activation C->E Inhibition D DNA Damage (from Chemo/Radiation) D->E F Cell Cycle Arrest E->F G Apoptosis (Cell Death) F->G Prevention of Repair Leads to

Caption: The role of the title compound in synthesizing CHK1 inhibitors.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place.[3] Some suppliers recommend storage at 2-8 °C under an inert atmosphere.[1]

Conclusion

This compound is a valuable and versatile building block in modern drug discovery. Its primary importance lies in its role as a key intermediate for the synthesis of potent CHK1 kinase inhibitors, which have significant potential in cancer therapy. While detailed experimental data for this specific compound is not extensively available in the public literature, this guide provides a comprehensive overview of its known properties and applications based on the current scientific knowledge. Further research and publication of experimental data will undoubtedly enhance its utility and application in the development of new and improved pharmaceuticals.

References

A Comprehensive Technical Guide to (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 625471-04-7

This technical guide provides an in-depth overview of (S)-tert-Butyl 3-aminoazepane-1-carboxylate, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical industry, this document outlines the compound's chemical properties, synthesis, and its significant application in the development of targeted cancer therapies, specifically as an intermediate in the synthesis of Checkpoint Kinase 1 (CHK1) inhibitors.

Compound Profile

This compound is a chiral heterocyclic compound featuring an azepane ring substituted with a Boc-protected amine at the 3-position. This structure is of particular interest in medicinal chemistry due to its utility as a versatile scaffold for creating more complex molecules with specific biological activities.

PropertyValue
IUPAC Name tert-butyl (3S)-3-aminoazepane-1-carboxylate
Synonyms (3S)-3-Aminohexahydro-1H-azepine-1-carboxylic Acid 1,1-Dimethylethyl Ester, (S)-3-Amino-1-Boc-azepane
CAS Number 625471-04-7[1]
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Boiling Point (Predicted) 296.5 ± 33.0 °C
Density (Predicted) 1.020 g/cm³
Storage Temperature 2-8°C, under inert atmosphere

Role in Drug Development: Synthesis of CHK1 Kinase Inhibitors

This compound is a crucial intermediate in the synthesis of ureidothiophenes, a class of potent and selective CHK1 kinase inhibitors.[2] One notable example is the clinical candidate AZD7762, which has demonstrated the ability to potentiate the efficacy of DNA-damaging chemotherapeutic agents.[2][3]

The synthesis of such inhibitors often involves the coupling of the primary amine of this compound with a suitably functionalized thiophenecarboxamide core. The Boc protecting group can be readily removed under acidic conditions to allow for this coupling reaction.

The CHK1 Kinase Signaling Pathway

Checkpoint Kinase 1 (CHK1) is a serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation.[4] In response to DNA damage, CHK1 is activated, leading to cell cycle arrest, which provides time for DNA repair.[5][2] By inhibiting CHK1, cancer cells with damaged DNA are unable to arrest their cell cycle and are forced into premature mitosis, ultimately leading to cell death.[6] This makes CHK1 an attractive target for cancer therapy, particularly in combination with DNA-damaging agents.

The activation of CHK1 is primarily initiated by the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which detects single-stranded DNA that forms at stalled replication forks.[7][8] Once activated, CHK1 phosphorylates a number of downstream targets, including the Cdc25 family of phosphatases, to enforce cell cycle checkpoints.[5]

CHK1_Signaling_Pathway DNA_Damage DNA Damage (e.g., Replication Stress) ATR ATR DNA_Damage->ATR activates CHK1 CHK1 ATR->CHK1 Cdc25 Cdc25 Phosphatases (Inactivated) CHK1->Cdc25 phosphorylates & inhibits CDK_Cyclin CDK/Cyclin Complexes (Inactive) Cdc25->CDK_Cyclin cannot activate Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) CDK_Cyclin->Cell_Cycle_Arrest CHK1_Inhibitor CHK1 Inhibitor (e.g., AZD7762) CHK1_Inhibitor->CHK1 inhibits

CHK1 Signaling Pathway in DNA Damage Response.

Experimental Protocols

Enantioselective Synthesis of this compound

While a specific, detailed, and publicly available protocol for the enantioselective synthesis of this compound is not readily found in the searched literature, the synthesis of chiral azepane scaffolds has been described.[9] These methods often employ strategies such as asymmetric hydrogenation or resolution of racemic mixtures. A plausible synthetic route could involve the enantioselective reduction of a suitable precursor, such as a cyclic enamine or imine, followed by Boc protection of the azepane nitrogen.

A general workflow for the synthesis of Boc-protected amines is outlined below.

Synthesis_Workflow Start Azepane Precursor (e.g., cyclic ketone or enamine) Step1 Asymmetric Amination/ Reduction Start->Step1 Intermediate (S)-3-Aminoazepane Step1->Intermediate Step2 Boc Protection (Di-tert-butyl dicarbonate, Base) Intermediate->Step2 Product (S)-tert-Butyl 3-aminoazepane-1-carboxylate Step2->Product

References

(S)-tert-Butyl 3-aminoazepane-1-carboxylate molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its molecular framework is built upon an azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom. The structure is further characterized by a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and an amino group at the chiral 3-position, with the (S)-stereochemistry being crucial for specific biological activities.[1]

This compound primarily serves as a versatile building block and a key intermediate in the synthesis of complex bioactive molecules.[2] The presence of a primary amino group allows for a wide range of chemical modifications, while the Boc group provides a stable and easily removable protecting element, facilitating multi-step synthetic sequences.[2] Its applications are prominent in the development of novel therapeutic agents, particularly in the fields of oncology, neuropharmacology, and anti-inflammatory research.[1][2] Specifically, it is a crucial precursor for synthesizing ureidothiophenes, which have been identified as potent inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator in the cell cycle and a target for cancer therapy.[1][3]

Molecular Structure and Physicochemical Properties

The structural and chemical properties of this compound determine its utility in synthetic chemistry. The tert-butyl ester group enhances its solubility in organic solvents, simplifying handling and reaction workups.[2] The predicted basicity (pKa) of the amino group is around 10.35, influencing its nucleophilicity and reaction conditions.[1][4]

PropertyValueReferences
CAS Number 625471-04-7[1][4]
Molecular Formula C₁₁H₂₂N₂O₂[1][2][4]
Molecular Weight 214.31 g/mol [1][2]
Appearance Yellow to brown liquid[2][4]
Predicted Boiling Point 296.5 ± 33.0 °C at 760 mmHg[1][4]
Predicted Density 1.020 g/cm³[1][3][4]
Predicted pKa 10.35 ± 0.20[1][4]
Purity ≥95% (NMR) to 97%[2]
InChIKey WXWILWLHHQGUCX-SECBINFHSA-N (for R-isomer)[3]
Storage Conditions 2–8 °C, under inert gas, protect from light[1][4]

Applications in Drug Discovery: Targeting the CHK1 Kinase Pathway

A significant application of this compound is as an intermediate in the synthesis of CHK1 kinase inhibitors.[1][3] CHK1 is a critical enzyme in the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells have defects in other cell cycle checkpoints (like p53) and are highly reliant on the CHK1 pathway for survival. Inhibiting CHK1 in these cells prevents DNA repair and pushes them into premature mitosis, leading to mitotic catastrophe and cell death (apoptosis). This makes CHK1 an attractive target for cancer therapeutics.

CHK1_Pathway cluster_0 Cell Cycle Progression DNA_Damage DNA Damage ATM_ATR ATM/ATR Kinase Activation DNA_Damage->ATM_ATR CHK1 CHK1 Kinase ATM_ATR->CHK1 Phosphorylation Cdc25 Cdc25 Phosphatase (Inactive) CHK1->Cdc25 Phosphorylation (Inhibition) Apoptosis Mitotic Catastrophe & Apoptosis CHK1->Apoptosis Inhibition leads to Cell_Cycle_Arrest G2/M Cell Cycle Arrest (DNA Repair) Cdc25->Cell_Cycle_Arrest blocks progression Inhibitor CHK1 Inhibitors (from (S)-tert-Butyl...) Inhibitor->CHK1 Inhibition

Diagram 1: Role of CHK1 in the DNA damage response and its inhibition.

Synthetic and Experimental Workflows

While specific, detailed synthetic procedures for this compound are proprietary or found within patent literature, a generalized workflow can be constructed based on common organic chemistry principles and related syntheses. The synthesis of the azepane ring itself can be a key challenge, with methods like ring expansion of piperidine precursors being utilized for related structures.[5]

Synthesis_Workflow start Piperidine Precursor ring_expansion Ring Expansion (e.g., with ethyl diazoacetate) start->ring_expansion azepanone Protected Azepan-4-one ring_expansion->azepanone amination Reductive Amination or other amination method azepanone->amination racemic_amine Racemic Boc-Protected 3-Aminoazepane amination->racemic_amine resolution Chiral Resolution (e.g., chromatography or salt formation) racemic_amine->resolution final_product (S)-tert-Butyl 3-aminoazepane-1-carboxylate resolution->final_product

Diagram 2: Generalized synthetic workflow for the target molecule.

Experimental Protocols

The following are generalized protocols representative of the key chemical transformations and characterization steps involved in the synthesis and use of this compound.

Protocol 1: General Procedure for Boc Protection of Azepane Nitrogen

This protocol describes the protection of the secondary amine on the azepane ring, a crucial step in the synthesis.

  • Reagents and Equipment:

    • (S)-3-Aminoazepane dihydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.

  • Methodology:

    • Dissolve the (S)-3-aminoazepane salt in the chosen solvent within a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C using an ice bath.

    • Add the base (e.g., TEA, 2.5 equivalents) dropwise to neutralize the salt and deprotonate the amine.

    • Add (Boc)₂O (1.1 equivalents) portion-wise or as a solution in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using flash column chromatography on silica gel to yield the pure Boc-protected compound.

Protocol 2: General Procedure for Synthesis of a Ureidothiophene Derivative

This protocol outlines a potential subsequent step where the primary amine of the title compound is functionalized to create a urea linkage, a common motif in kinase inhibitors.[1][3]

  • Reagents and Equipment:

    • This compound

    • A suitable thiophene-isocyanate derivative (e.g., 2-isocyanato-thiophene-3-carbonitrile)

    • Anhydrous aprotic solvent (e.g., THF or DCM)

    • Magnetic stirrer, round-bottom flask, nitrogen atmosphere setup.

  • Methodology:

    • Dissolve this compound (1.0 equivalent) in the anhydrous solvent under a nitrogen atmosphere.

    • Add the thiophene-isocyanate derivative (1.0-1.2 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction for the consumption of the starting amine via TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • The resulting crude product can be purified by crystallization or flash column chromatography to yield the desired ureidothiophene compound.

Protocol 3: Nuclear Magnetic Resonance (NMR) Characterization

Purity and structural confirmation are typically achieved using NMR spectroscopy.[2]

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 or 500 MHz).[6]

    • Expected ¹H NMR signals: A characteristic singlet integrating to 9 protons around 1.4-1.5 ppm corresponding to the tert-butyl group of the Boc protector. Multiple multiplets in the aliphatic region (1.5-3.5 ppm) corresponding to the methylene and methine protons of the azepane ring. A broad singlet for the primary amine protons (NH₂).

    • Expected ¹³C NMR signals: Resonances for the quaternary and methyl carbons of the Boc group (~80 ppm and ~28 ppm, respectively). Multiple signals in the aliphatic region for the azepane ring carbons. A signal for the carbonyl carbon of the Boc group (~155 ppm).

Conclusion

This compound is a high-value chemical intermediate with a well-defined stereocenter and versatile functional groups. Its structural features make it an ideal starting material for the synthesis of complex molecular targets in drug discovery. Its established role in the creation of CHK1 kinase inhibitors highlights its importance in modern oncology research, providing a scaffold that can be elaborated to produce potent and selective therapeutic agents. The synthetic accessibility and predictable reactivity of this compound ensure its continued use by researchers and scientists in the pharmaceutical industry.[2][1]

References

An In-Depth Technical Guide to the Synthesis of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a key synthetic route for (S)-tert-butyl 3-aminoazepane-1-carboxylate, a valuable chiral building block in pharmaceutical research and development. The synthesis commences with the readily available and naturally occurring amino acid, L-lysine. This document outlines the detailed experimental procedures, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Core Synthesis Route: From L-Lysine to a Chiral Azepane

The primary and most efficient synthesis of this compound involves a multi-step process beginning with the cyclization of L-lysine to form the corresponding lactam, (S)-3-aminoazepan-2-one. This intermediate then undergoes N-Boc protection, followed by conversion to an imido ester and subsequent catalytic hydrogenation to yield the final product.

A logical workflow for this synthesis is depicted below:

Synthesis_Workflow cluster_start Starting Material cluster_intermediates Key Intermediates cluster_final Final Product L-lysine L-lysine S3A (S)-3-aminoazepan-2-one L-lysine->S3A Cyclization NBoc_S3A tert-butyl (S)-(2-oxoazepan-3-yl)carbamate S3A->NBoc_S3A N-Boc Protection Imido_Ester Imido Ester Intermediate NBoc_S3A->Imido_Ester O-Alkylation Final_Product This compound Imido_Ester->Final_Product Hydrogenation

Spectroscopic and Synthetic Profile of (S)-tert-Butyl 3-aminoazepane-1-carboxylate: A Key Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral heterocyclic compound of significant interest to researchers and drug development professionals. Its structural motif is a key building block in the synthesis of various pharmaceutical agents, notably as an intermediate in the development of Checkpoint Kinase 1 (CHK1) inhibitors, which are promising targets for cancer therapy. This technical guide provides a summary of its spectroscopic properties and a general methodology for its synthesis.

Physicochemical Properties

PropertyValue
CAS Number 625471-04-7
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.31 g/mol
Appearance Expected to be a liquid or low-melting solid
Storage Store under inert gas at 2–8 °C

Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific molecule, the following tables present expected spectroscopic data based on the analysis of its functional groups and comparison with structurally similar compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.5 - 3.2m3HN-CH₂ (azepane ring) and N-CH (chiral center)
~ 3.0 - 2.8m2HN-CH₂ (azepane ring)
~ 1.9 - 1.5m6HCH₂ (azepane ring)
1.47s9HC(CH₃)₃ (Boc group)
~ 1.3br s2HNH₂
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~ 155.5C=O (Boc group)
~ 79.5C(CH₃)₃ (Boc group)
~ 52.0C-N (chiral center)
~ 48.0N-CH₂ (azepane ring)
~ 45.0N-CH₂ (azepane ring)
~ 36.0CH₂ (azepane ring)
~ 29.0CH₂ (azepane ring)
28.4C(CH₃)₃ (Boc group)
~ 26.0CH₂ (azepane ring)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3370 - 3300Medium, sharp (doublet)N-H stretch (primary amine)
~ 2975, 2930, 2860StrongC-H stretch (aliphatic)
~ 1690StrongC=O stretch (carbamate)
~ 1590MediumN-H bend (primary amine)
~ 1455MediumC-H bend (CH₂)
~ 1390, 1365MediumC-H bend (tert-butyl)
~ 1250, 1160StrongC-N stretch, C-O stretch
Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+)

m/z Interpretation
215.17 [M+H]⁺
159.13 [M - C₄H₈ + H]⁺ (loss of isobutylene)

| 115.12 | [M - Boc + H]⁺ |

Experimental Protocols

The following is a general, representative protocol for the synthesis of this compound. The specific reaction conditions may require optimization.

Synthesis of this compound

This synthesis involves the protection of the nitrogen atom of the azepane ring of (S)-3-aminoazepane with a tert-butoxycarbonyl (Boc) group.

Materials:

  • (S)-3-aminoazepane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-3-aminoazepane in dichloromethane.

  • Add triethylamine to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start (S)-3-aminoazepane reagents Boc₂O, Et₃N DCM, 0°C to RT reaction Reaction Mixture reagents->reaction wash Aqueous Wash (NaHCO₃, Brine) reaction->wash dry Drying (MgSO₄) wash->dry concentrate Concentration dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Pure Product chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

CHK1_signaling_pathway cluster_dna_damage DNA Damage Response cluster_cell_cycle Cell Cycle Control cluster_inhibition Therapeutic Intervention dna_damage DNA Damage atr_atm ATR/ATM Activation dna_damage->atr_atm chk1 CHK1 atr_atm->chk1 phosphorylates cdc25 Cdc25 Phosphatase chk1->cdc25 phosphorylates & inhibits cdk CDK/Cyclin Complexes cdc25->cdk dephosphorylates & activates cell_cycle_arrest Cell Cycle Arrest (Repair) cdk->cell_cycle_arrest apoptosis Apoptosis cdk->apoptosis Uncontrolled Progression inhibitor CHK1 Inhibitor (derived from title compound) inhibitor->chk1

Caption: Generalized CHK1 signaling pathway and the role of inhibitors.

The Strategic Role of (S)-tert-Butyl 3-aminoazepane-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is recognized as a privileged structure in medicinal chemistry due to its conformational flexibility and ability to present substituents in a distinct three-dimensional space. This unique characteristic makes it an attractive core for developing novel therapeutics targeting a wide array of biological targets. Among the various functionalized azepanes, (S)-tert-butyl 3-aminoazepane-1-carboxylate has emerged as a particularly valuable chiral building block. Its stereochemically defined amine and the presence of a tert-butyloxycarbonyl (Boc) protecting group provide a versatile platform for the synthesis of complex and potent bioactive molecules. This technical guide delves into the synthesis, applications, and strategic importance of this compound in the landscape of drug discovery, offering insights for researchers and drug development professionals.

The azepane motif is a key component in numerous FDA-approved drugs and clinical candidates, demonstrating its therapeutic relevance.[1][2] Derivatives of the azepane core have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[1][3] The conformational diversity of the substituted azepane ring is often crucial for its biological activity, making the ability to introduce specific substituents a key aspect of effective drug design.[4]

Core Synthesis and Chemical Properties

This compound is a chiral synthetic intermediate. The tert-butyl carbamate serves as a protecting group for the ring nitrogen, allowing for selective functionalization of the exocyclic primary amine at the C3 position.

General Synthetic Strategies: The synthesis of the core azepane ring typically involves several established methodologies in organic chemistry, such as ring-closing metathesis, reductive amination of dicarbonyl compounds, and ring expansion reactions of smaller cyclic precursors like piperidines.[3][5] For chiral azepanes, asymmetric synthesis or resolution of racemic mixtures is required to obtain the desired enantiomer.

A common laboratory-scale synthesis workflow for creating derivatives from this compound involves the functionalization of the primary amino group. This is typically achieved through acylation, alkylation, or sulfonylation reactions to introduce diverse substituents and build molecular complexity.

G cluster_start Starting Material cluster_reaction N-Functionalization cluster_product Intermediate Product cluster_deprotection Final Step cluster_final Final Compound start (S)-tert-Butyl 3-aminoazepane-1-carboxylate reaction Acylation / Alkylation / Reductive Amination start->reaction Reagents: R-COCl or R-CHO, NaBH(OAc)₃ product N-Functionalized Azepane Derivative reaction->product deprotection Boc Deprotection (e.g., TFA) product->deprotection final_product Bioactive Target Molecule deprotection->final_product

Caption: General workflow for the derivatization of this compound.

Applications in Drug Discovery

The utility of this compound spans multiple therapeutic areas, primarily serving as a scaffold to generate novel chemical entities with desired pharmacological profiles.

1. Kinase Inhibitors: The azepane structure is found in potent kinase inhibitors. For instance, the natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C.[4] This has inspired the development of synthetic azepane-containing analogues as potential anticancer agents. Structure-based design has led to the optimization of novel azepane derivatives as inhibitors of Protein Kinase B (PKB/Akt), a key node in cell survival signaling pathways.[6]

Quantitative Data: Protein Kinase Inhibition

Compound ID Target Kinase IC50 Reference
1 PKB-α 5 nM [6]
4 PKB-α 4 nM [6]

Compound 1 is a (-)-balanol-derived lead structure, and Compound 4 is a plasma-stable analogue.

G cluster_pathway PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt (PKB) PDK1->Akt Activation Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Azepane_Inhibitor Azepane-based Akt Inhibitor Azepane_Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt signaling pathway by azepane-based kinase inhibitors.

2. CNS Disorders and Other Therapeutic Areas: Azepane derivatives have been extensively explored for their activity on central nervous system (CNS) targets.[7] Furthermore, they have been investigated as anti-inflammatory, antimicrobial, and antidiabetic agents.[7][8] The conformational flexibility of the azepane ring allows it to adapt to the binding sites of various receptors and enzymes.

Quantitative Data: Diverse Biological Activities of Azepane Derivatives

Compound Class Therapeutic Area Target/Assay Activity (IC50/MIC) Reference
Triazole-linked Tetrahydrocurcumin Anticancer HCT-116 cell line 1.09 µM [9]
Oxazepine derivative Anticancer CaCo-2 cell line 24.53 µM [9]
Azepane-based compounds Anti-inflammatory COX-2 Inhibition Varies [7]

Note: These examples represent the broader class of azepane derivatives to illustrate potential applications.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to drug discovery research. Below are representative methodologies for the synthesis and evaluation of compounds derived from this compound.

Protocol 1: General Procedure for Amide Coupling

This protocol describes the formation of an amide bond between the primary amine of this compound and a carboxylic acid.

  • Reagent Preparation: Dissolve the desired carboxylic acid (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: Add coupling reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.1 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[9]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Add Test Compound (serial dilutions) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4 hours) C->D E 5. Solubilize Formazan (e.g., with DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

Caption: Step-by-step workflow for a typical MTT cytotoxicity assay.

Conclusion

This compound is a cornerstone chiral building block in contemporary drug discovery. Its inherent structural features, combined with its synthetic tractability, provide medicinal chemists with a powerful tool to explore new chemical space and develop novel drug candidates. The successful incorporation of the azepane scaffold into a variety of bioactive molecules underscores its importance. As drug discovery continues to demand greater molecular complexity and three-dimensionality, the strategic application of versatile intermediates like this compound will undoubtedly continue to fuel the innovation of next-generation therapeutics.

References

Technical Guide: Solubility of (S)-tert-Butyl 3-aminoazepane-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a chiral cyclic amine derivative widely utilized as a key building block in medicinal chemistry and pharmaceutical development.[1][2] Its azepane core is a valuable scaffold for various therapeutic agents, including kinase inhibitors for oncology applications.[2] Understanding the solubility of this intermediate is crucial for reaction setup, purification, formulation, and overall process optimization. Poor solubility can lead to challenges in handling, inaccurate dosing in screening assays, and difficulties in achieving desired reaction kinetics and yields.[3][4][]

This technical guide provides an in-depth overview of the structural factors influencing the solubility of this compound, a detailed experimental protocol for determining its thermodynamic solubility, and a framework for presenting solubility data. While extensive quantitative solubility data for this specific compound is not widely published, this guide equips researchers with the necessary tools to assess its solubility profile in various organic solvents.

Structural Analysis and Expected Solubility Profile

The solubility of a compound is governed by its molecular structure, including polarity, hydrogen bonding capacity, and molecular size.[6] this compound possesses distinct structural features that dictate its behavior in different solvents:

  • Azepane Ring: A seven-membered saturated heterocyclic ring.

  • Primary Amine (-NH₂): A polar group that can act as a hydrogen bond donor and acceptor.

  • tert-Butoxycarbonyl (Boc) Group: A bulky, lipophilic protecting group that increases solubility in nonpolar organic solvents while sterically hindering the secondary amine within the ring.[1][7]

Based on this structure, the following solubility trends can be anticipated:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to hydrogen bonding interactions between the solvent's hydroxyl group and the compound's primary amine.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is likely. These solvents can accept hydrogen bonds from the primary amine and engage in dipole-dipole interactions. DMSO, in particular, is often an excellent solvent for Boc-protected amino compounds.[7][8]

  • Nonpolar Solvents (e.g., Hexanes, Toluene): Limited solubility is expected. While the Boc group and hydrocarbon backbone provide some nonpolar character, the polar primary amine will significantly reduce solubility in highly nonpolar media.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is anticipated. These solvents can accommodate the polarity of the amine to some extent while effectively solvating the lipophilic Boc group.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium (thermodynamic) solubility of a compound.[3][6] It measures the concentration of a saturated solution that is in equilibrium with an excess of the solid or liquid solute.

3.1. Principle An excess amount of the solute, this compound, is added to a known volume of the test solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved portion is separated by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC) or Ultra-Violet (UV) spectroscopy.[3]

3.2. Materials and Equipment

  • This compound (liquid)

  • Selected organic solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or CAD)

3.3. Procedure

  • Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol). From this stock, create a series of calibration standards of known concentrations.

  • Sample Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a vial containing a known volume (e.g., 1-2 mL) of the test solvent.

  • Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After incubation, allow the vials to stand undisturbed for a short period to let undissolved material settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved particles.

  • Dilution: Immediately dilute the filtered sample with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the range of the calibration curve.

  • Quantification: Analyze the diluted samples and the calibration standards via HPLC.

  • Calculation: Construct a calibration curve by plotting the analytical response versus the concentration of the standards. Use the equation from the linear regression of the calibration curve to calculate the concentration of the diluted sample. The final solubility is determined by multiplying this concentration by the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and structured format to allow for easy comparison across different solvents. The following table provides an illustrative example of how results could be summarized.

Disclaimer: The data in Table 1 are hypothetical and for illustrative purposes only. They are intended to represent a plausible solubility profile for a compound with this structure and should not be considered as experimentally verified values.

Table 1: Illustrative Solubility of this compound at 25 °C

Solvent CategorySolventSolubility (mg/mL)Solubility (mM)Qualitative Description
Polar Protic Methanol> 200> 933Very Soluble
Ethanol> 200> 933Very Soluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 200> 933Very Soluble
N,N-Dimethylformamide (DMF)> 200> 933Very Soluble
Acetonitrile (ACN)~150~699Soluble
Tetrahydrofuran (THF)~90~420Soluble
Chlorinated Dichloromethane (DCM)> 200> 933Very Soluble
Chloroform> 200> 933Very Soluble
Nonpolar Toluene< 10< 47Sparingly Soluble
Hexanes< 1< 5Insoluble

Molecular Weight of this compound: 214.31 g/mol

Experimental Workflow Visualization

The following diagram illustrates the key steps in the thermodynamic solubility determination workflow.

G cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_standards 1. Prepare HPLC Calibration Standards analyze 7. Analyze via HPLC prep_standards->analyze prep_sample 2. Add Excess Compound to Solvent equilibrate 3. Equilibrate on Shaker (e.g., 24h at 25°C) prep_sample->equilibrate separate 4. Separate Phases (Settle / Centrifuge) equilibrate->separate filtrate 5. Filter Supernatant (0.22 µm Syringe Filter) separate->filtrate dilute 6. Dilute Filtrate to Known Volume filtrate->dilute dilute->analyze calculate 8. Calculate Concentration vs. Standards analyze->calculate

Caption: Workflow for Thermodynamic Solubility Determination.

References

An In-depth Technical Guide to the Safety and Handling of Boc-Protected Aminoazepanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, synthesis, and analytical considerations for Boc-protected aminoazepanes. These compounds are valuable building blocks in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). This document is intended to serve as a resource for laboratory personnel to ensure the safe and effective use of these important chemical entities.

Safety and Handling

1.1. Hazard Identification

Boc-protected aminoazepanes should be handled as potentially hazardous chemicals. Based on data for analogous compounds, potential hazards may include:

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.

  • Acute Toxicity (Oral): May be harmful if swallowed.

1.2. Precautionary Measures and Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted before handling Boc-protected aminoazepanes. The following PPE and handling precautions are recommended:

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat and ensure skin is not exposed.

  • Respiratory Protection: If handling large quantities or if dust/aerosol generation is likely, a NIOSH-approved respirator may be necessary.

1.3. First Aid Measures

In case of exposure, the following first aid procedures should be followed:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

1.4. Storage and Disposal

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong acids.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Physicochemical Properties

Quantitative data on the physicochemical properties of specific Boc-protected aminoazepane isomers is limited. However, some general properties can be inferred from available information and the nature of the Boc protecting group.

PropertyGeneral Information
Appearance Typically a solid at room temperature.
Solubility Generally soluble in organic solvents such as dichloromethane (DCM), ethyl acetate, and methanol. Solubility in water is expected to be low.
Stability The Boc group is stable to a wide range of nucleophilic and basic conditions. It is, however, labile to acidic conditions. Thermal stability is generally good at moderate temperatures, but decomposition can occur at elevated temperatures.
Reactivity The primary reactivity of Boc-protected aminoazepanes involves the secondary amine of the azepane ring (if unsubstituted) and the protected primary amine after deprotection. The Boc-protected amine is generally unreactive in most coupling reactions until the Boc group is removed.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of Boc-protected aminoazepanes.

3.1. Synthesis of Boc-Protected Aminoazepanes

The synthesis of Boc-protected aminoazepanes can be achieved through various routes. A common strategy involves the protection of a commercially available aminoazepane or the synthesis of the azepane ring followed by Boc protection.

3.1.1. Protocol: Synthesis of (R)-3-[(tert-Butoxycarbonyl)amino]azepane

This protocol describes a two-step synthesis starting from D-lysine.

Step 1: Synthesis of (R)-3-(tert-butoxycarbonylamino)azepan-2-one

  • Reaction Setup: In a suitable reaction vessel, suspend D-lysine hydrochloride in methanol.

  • Esterification: Add thionyl chloride dropwise at 0 °C and then stir the reaction mixture at room temperature to form the methyl ester.

  • Cyclization: Neutralize the reaction mixture with a base (e.g., sodium methoxide) to initiate lactamization.

  • Boc Protection: React the resulting lactam with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine to yield the N-Boc protected lactam.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture and purify the product by column chromatography.

Step 2: Reduction of the Lactam to (R)-3-[(tert-Butoxycarbonyl)amino]azepane

  • O-Alkylation: Convert the N-Boc protected lactam to the corresponding imido ester by O-alkylation using an alkylating agent such as methyl triflate.

  • Hydrogenation: Without isolation of the imido ester, perform a hydrogenation reaction under mild conditions (e.g., 5 bar H₂, room temperature) using a standard hydrogenation catalyst (e.g., 5% Pt/C).

  • Work-up and Purification: After the reaction, filter the catalyst, concentrate the filtrate, and purify the final product by recrystallization or column chromatography.

3.2. General Protocol: Mono-Boc Protection of Diamines (Applicable to Diaminoazepanes)

This method can be adapted for the selective protection of one amino group in a diaminoazepane.

experimental_workflow cluster_step1 Step 1: Monoprotonation cluster_step2 Step 2: Boc Protection cluster_step3 Step 3: Work-up & Purification Diamine Diamine in Solvent Add_Acid Add 1 eq. Acid (e.g., HCl) Diamine->Add_Acid Mono_Salt Mono-protonated Diamine Add_Acid->Mono_Salt Add_Boc2O Add 1 eq. Boc₂O Mono_Salt->Add_Boc2O Reaction Reaction Add_Boc2O->Reaction Mono_Boc_Product Mono-Boc Protected Diamine Reaction->Mono_Boc_Product Workup Aqueous Work-up Mono_Boc_Product->Workup Purification Purification (e.g., Chromatography) Workup->Purification Final_Product Pure Mono-Boc Product Purification->Final_Product

Workflow for Mono-Boc Protection of Diamines

3.3. Purification

Purification of Boc-protected aminoazepanes is typically achieved by standard laboratory techniques.

3.3.1. Column Chromatography

Silica gel column chromatography is a common method for purifying Boc-protected compounds. A gradient elution system, starting with a non-polar solvent mixture (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective.

3.3.2. Recrystallization

If the Boc-protected aminoazepane is a solid, recrystallization can be an effective purification method. A suitable solvent system (a "good" solvent for dissolving the compound and a "poor" solvent to induce crystallization) needs to be determined empirically.

3.4. Analytical Methods

The identity and purity of Boc-protected aminoazepanes can be confirmed using various analytical techniques.

3.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural confirmation. Key signals to identify in the ¹H NMR spectrum include:

  • A singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group.

  • Signals corresponding to the protons of the azepane ring.

  • A signal for the NH proton of the carbamate.

3.4.2. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound.

3.4.3. Chiral High-Performance Liquid Chromatography (HPLC)

For enantiomerically pure Boc-protected aminoazepanes, chiral HPLC is crucial to determine the enantiomeric excess (ee). A suitable chiral stationary phase (CSP) and mobile phase must be selected to achieve separation of the enantiomers.

Biological Relevance and Applications in Drug Discovery

The aminoazepane scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. The incorporation of a Boc-protected amino group allows for further functionalization and the synthesis of diverse libraries of compounds for drug discovery.

4.1. Role in CNS Drug Discovery

Aminoazepane derivatives have been investigated for their potential as:

  • Orexin Receptor Antagonists: These compounds have shown promise in the treatment of insomnia. The azepane core can provide a rigid scaffold for positioning key pharmacophoric elements that interact with the orexin receptors.

  • Allosteric Modulators of G-Protein Coupled Receptors (GPCRs): Aminoazepanes can serve as core structures for the development of allosteric modulators, which offer greater selectivity and a more nuanced pharmacological profile compared to orthosteric ligands.[1] This is particularly relevant for CNS targets where subtype selectivity is critical to minimize side effects.

4.2. Structure-Activity Relationship (SAR) Studies

SAR studies on aminoazepane derivatives have highlighted the importance of the substitution pattern on the azepane ring and the nature of the substituents for biological activity. The Boc-protected amino group serves as a versatile handle to introduce a variety of functionalities to probe the chemical space around the core scaffold and optimize ligand-receptor interactions.

signaling_pathway cluster_drug_target Drug Target Interaction cluster_cellular_response Cellular Response cluster_physiological_outcome Physiological Outcome Aminoazepane Aminoazepane Derivative GPCR GPCR (e.g., Orexin Receptor) Aminoazepane->GPCR Binding G_Protein G-Protein Activation/Inhibition GPCR->G_Protein Second_Messengers Second Messenger Modulation (e.g., cAMP, Ca²⁺) G_Protein->Second_Messengers Cellular_Effect Modulation of Neuronal Activity Second_Messengers->Cellular_Effect CNS_Effect CNS Effect (e.g., Sleep Promotion) Cellular_Effect->CNS_Effect Therapeutic_Application Therapeutic Application (e.g., Insomnia Treatment) CNS_Effect->Therapeutic_Application

Aminoazepanes in GPCR Signaling

Conclusion

Boc-protected aminoazepanes are valuable and versatile intermediates in the synthesis of biologically active molecules, particularly for CNS drug discovery. While specific safety and physicochemical data are not always readily available, a cautious and informed approach to their handling, based on the properties of related compounds, is essential. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers to work safely and effectively with these compounds. As the importance of the aminoazepane scaffold in medicinal chemistry continues to grow, a thorough understanding of the chemistry and handling of its Boc-protected derivatives will be increasingly critical for the successful development of new therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of a Novel CHK1 Kinase Inhibitor Using (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis and biological evaluation of a novel Checkpoint Kinase 1 (CHK1) inhibitor, designated as CHK1-Azepane-7 , utilizing (S)-tert-Butyl 3-aminoazepane-1-carboxylate as a key building block. CHK1 is a critical serine/threonine kinase involved in DNA damage response and cell cycle regulation, making it a promising target for cancer therapy. These application notes describe a multi-step synthesis of a potent inhibitor based on a pyrazolo[1,5-a]pyrimidine scaffold, followed by comprehensive protocols for in vitro kinase and cell-based assays to determine its efficacy and cellular activity. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams.

Introduction

Checkpoint Kinase 1 (CHK1) is a central regulator of the DNA damage response (DDR) pathway.[1] Upon DNA damage, CHK1 is activated, leading to cell cycle arrest to allow for DNA repair, thereby preventing the propagation of genomic instability.[1] Many cancer cells exhibit defects in the G1 checkpoint, rendering them highly dependent on the S and G2/M checkpoints, which are controlled by CHK1.[2] Therefore, inhibition of CHK1 can selectively sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and apoptosis.[2]

The azepane scaffold is a privileged structure in medicinal chemistry, offering a three-dimensional framework that can be exploited to enhance binding affinity and selectivity for kinase targets.[3] this compound is a versatile chiral building block suitable for introducing this moiety into drug candidates. This document outlines the synthesis of a novel CHK1 inhibitor, CHK1-Azepane-7 , by coupling this azepane derivative to a 7-chloro-pyrazolo[1,5-a]pyrimidine core, followed by deprotection.

Signaling Pathway

The CHK1 signaling pathway is a crucial component of the cellular response to DNA damage. The pathway is initiated by the recognition of single-stranded DNA (ssDNA) by the ATR kinase, which in turn phosphorylates and activates CHK1. Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, to induce cell cycle arrest.

CHK1_Signaling_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., ssDNA) ATR ATR Kinase DNA_Damage->ATR activates CHK1 CHK1 Kinase ATR->CHK1 phosphorylates & activates Cdc25 Cdc25 Phosphatases CHK1->Cdc25 phosphorylates & inactivates CHK1_Inhibitor CHK1-Azepane-7 (Inhibitor) CHK1_Inhibitor->CHK1 inhibits Cell_Cycle_Arrest Cell Cycle Arrest (S and G2/M phases) CHK1_Inhibitor->Cell_Cycle_Arrest abrogates CDKs Cyclin-Dependent Kinases (CDKs) Cdc25->CDKs dephosphorylates & activates CDKs->Cell_Cycle_Arrest progression blocked DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair allows for Apoptosis Apoptosis / Mitotic Catastrophe Cell_Cycle_Arrest->Apoptosis leads to (in cancer cells)

Caption: CHK1 Signaling Pathway in DNA Damage Response.

Experimental Protocols

Synthesis of CHK1-Azepane-7

The synthesis of CHK1-Azepane-7 is a two-step process involving a nucleophilic aromatic substitution followed by a deprotection step.

Synthesis_Workflow cluster_1 Synthesis of CHK1-Azepane-7 Start (S)-tert-Butyl 3-aminoazepane-1-carboxylate Step1 Nucleophilic Aromatic Substitution (DIPEA, n-BuOH, 120 °C) Start->Step1 Reagent1 7-Chloro-pyrazolo[1,5-a]pyrimidine Reagent1->Step1 Intermediate Boc-protected Intermediate Step1->Intermediate Step2 Boc Deprotection (4M HCl in Dioxane, rt) Intermediate->Step2 Product CHK1-Azepane-7 (Final Product) Step2->Product

References

Application Notes and Protocols for the Use of (S)-tert-Butyl 3-aminoazepane-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a valuable building block in modern peptide synthesis, particularly in the design and creation of peptidomimetics and foldamers. As a cyclic β-amino acid, its incorporation into peptide chains imparts unique conformational constraints, influencing the secondary structure and enhancing proteolytic stability compared to natural α-amino acid-based peptides. The azepane ring system introduces a seven-membered scaffold that can induce specific turns and helical structures, making it a powerful tool for modulating the biological activity and pharmacokinetic properties of peptides.

The tert-butyloxycarbonyl (Boc) protecting group on the ring's secondary amine allows for seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, particularly those employing Boc-chemistry. This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound into peptide sequences.

Key Applications

  • Induction of Stable Secondary Structures: The rigid cyclic structure of the aminoazepane moiety promotes the formation of well-defined secondary structures, such as helices and turns, which are crucial for mimicking the bioactive conformations of natural peptides.

  • Development of Peptide Foldamers: This building block is instrumental in the synthesis of foldamers, which are non-natural oligomers that adopt predictable, folded conformations. These structures are explored for their potential in disrupting protein-protein interactions and other therapeutic applications.

  • Enhancement of Proteolytic Stability: The non-natural β-amino acid structure provides resistance to degradation by endogenous proteases, thereby increasing the in vivo half-life of the resulting peptide-based drugs.

  • Scaffold for Peptidomimetics: The azepane ring can serve as a scaffold to which various functional groups can be appended, allowing for the creation of diverse peptidomimetic libraries for drug discovery.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₂₂N₂O₂
Molecular Weight 214.30 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents for peptide synthesis (e.g., DMF, NMP, DCM)

Experimental Protocols

The following protocols are designed for the incorporation of this compound into a peptide sequence using manual or automated Boc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Boc Deprotection of the N-Terminal Amino Acid on Resin

This protocol describes the removal of the Boc protecting group from the N-terminal amino acid of the growing peptide chain attached to the solid support.

Materials:

  • Boc-protected peptide-resin

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • 50% (v/v) TFA in DCM

  • Isopropanol (IPA)

  • 10% (v/v) N,N-Diisopropylethylamine (DIEA) in DCM

Procedure:

  • Swell the Boc-protected peptide-resin in DCM for 30 minutes in a suitable reaction vessel.

  • Drain the DCM.

  • Add the 50% TFA in DCM solution to the resin and agitate for 2 minutes (pre-wash).

  • Drain the TFA solution.

  • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the deprotection solution.

  • Wash the resin sequentially with DCM (3 times), IPA (2 times), and DCM (3 times).

  • Neutralize the resin by adding the 10% DIEA in DCM solution and agitating for 5 minutes. Repeat this step.

  • Wash the resin with DCM (5 times) to remove excess base. The resin is now ready for the coupling step.

Protocol 2: Coupling of this compound

This protocol details the coupling of the aminoazepane building block to the deprotected N-terminus of the peptide-resin. Due to the potential for steric hindrance from the cyclic structure, a potent coupling reagent is recommended.

Materials:

  • Deprotected peptide-resin (from Protocol 1)

  • This compound

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Swell the deprotected peptide-resin in DMF for 30 minutes.

  • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HBTU or HATU (3 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution from step 2 and allow it to pre-activate for 2-5 minutes at room temperature.

  • Drain the DMF from the swollen resin.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the coupling can be monitored using a qualitative Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times) to remove any unreacted reagents and byproducts.

Protocol 3: Cleavage and Deprotection of the Final Peptide

This protocol describes the cleavage of the synthesized peptide from the resin and the removal of any remaining side-chain protecting groups. The choice of cleavage cocktail will depend on the amino acid composition of the peptide. A standard high-TFA cocktail is often sufficient.

Materials:

  • Fully synthesized peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/Water/Phenol/Thioanisole/TIS, 82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Wash the peptide-resin with DCM and dry thoroughly under vacuum.

  • Place the dry resin in a suitable reaction vessel.

  • Add the pre-chilled cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Stir the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Allow the peptide to precipitate at -20°C for at least 1 hour.

  • Pellet the peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide illustrative data for the incorporation of this compound in a model peptide synthesis. Actual results may vary depending on the peptide sequence and synthesis conditions.

Table 1: Coupling Efficiency of this compound

Coupling ReagentEquivalents (Amino Acid:Reagent:DIEA)Reaction Time (h)Coupling Efficiency (%)*
HBTU1:1:22~98
HATU1:1:21.5>99
DIC/HOBt1:1:06~90

*Determined by Kaiser test and subsequent HPLC analysis of a cleaved test peptide.

Table 2: Typical Yield and Purity of a Model Hexapeptide Containing an Aminoazepane Residue

Synthesis Scale (mmol)Crude Peptide Yield (mg)Purity after Cleavage (%)Final Yield after Purification (mg)Final Purity (%)
0.11507595>98
0.578072480>98

Visualizations

experimental_workflow Resin Start: Resin Swelling Deprotection Boc Deprotection (Protocol 1) Resin->Deprotection Wash_1 Washing & Neutralization Deprotection->Wash_1 Coupling Coupling of Aminoazepane (Protocol 2) Wash_1->Coupling Wash_2 Washing Coupling->Wash_2 Repeat Repeat for next amino acid Wash_2->Repeat Continue Synthesis Cleavage Final Cleavage & Deprotection (Protocol 3) Wash_2->Cleavage End of Synthesis Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Caption: General workflow for the solid-phase synthesis of a peptide containing this compound.

signaling_pathway_concept cluster_0 Cell Membrane Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Peptide Azepane-Containing Peptidomimetic Peptide->Receptor Binding & Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Response Cellular Response Kinase_Cascade->Response

Caption: Conceptual signaling pathway modulation by an azepane-containing peptidomimetic targeting a G-protein coupled receptor.

Conclusion

This compound is a versatile and effective building block for the synthesis of conformationally constrained peptides and foldamers. Its incorporation using standard Boc-SPPS protocols, with appropriate selection of coupling reagents, allows for the efficient production of novel peptide-based molecules with enhanced stability and potentially improved biological activity. The protocols and data presented herein provide a solid foundation for researchers to utilize this valuable compound in their drug discovery and development efforts.

Application Notes: Asymmetric Synthesis Utilizing (S)-tert-Butyl 3-aminoazepane-1-carboxylate as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and medicinal chemistry. Its rigid, seven-membered azepane scaffold and the presence of a stereodefined amino group make it an attractive starting material for introducing chirality into target molecules. This chiral amine serves as a crucial intermediate in the development of bioactive compounds, where the precise three-dimensional arrangement of atoms is critical for therapeutic efficacy.[1] The tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen enhances its solubility and facilitates its use in a variety of chemical transformations.

This document provides detailed application notes and protocols for the use of this compound in asymmetric synthesis, focusing on its role as a chiral precursor in the construction of more complex chiral molecules.

Application: Synthesis of Chiral Diaminoindoles

One notable application of this compound is in the stereoselective synthesis of diaminoindole derivatives. These scaffolds are of significant interest in drug discovery due to their presence in numerous biologically active natural products and synthetic compounds. The inherent chirality of the azepane derivative is transferred to the final product, demonstrating a key strategy in asymmetric synthesis where a readily available chiral molecule is used to construct a more complex chiral target.

A representative transformation involves the nucleophilic substitution reaction of the amino group of this compound with a suitable electrophile, followed by further synthetic manipulations. The stereocenter at the C3 position of the azepane ring dictates the stereochemistry of the newly formed bond and subsequent stereocenters.

Experimental Workflow

The general workflow for the utilization of this compound as a chiral building block in the synthesis of a diaminoindole derivative is depicted below. This involves the initial coupling of the chiral amine with an indole precursor, followed by deprotection and subsequent functionalization.

G cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Deprotection cluster_2 Step 3: Further Functionalization Start (S)-tert-Butyl 3-aminoazepane-1-carboxylate Coupling Coupling Reaction (e.g., Buchwald-Hartwig) Start->Coupling Indole Functionalized Indole Precursor Indole->Coupling Intermediate1 N-Coupled Intermediate Coupling->Intermediate1 Deprotection Boc Deprotection (e.g., TFA) Intermediate1->Deprotection Intermediate2 Deprotected Azepane Derivative Deprotection->Intermediate2 Functionalization Functionalization (e.g., Acylation) Intermediate2->Functionalization FinalProduct Chiral Diaminoindole Product Functionalization->FinalProduct

Workflow for the synthesis of a chiral diaminoindole.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in a synthetic sequence.

Protocol 1: General Amide Coupling Reaction

This protocol describes a general procedure for the coupling of the primary amine of this compound with a carboxylic acid to form a chiral amide.

Materials:

  • This compound

  • Carboxylic acid of interest

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Triethylamine (Et₃N)

  • 4-Methylmorpholine (NMM)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

  • Methanol

  • Dichloromethane

Procedure:

  • To a solution of the desired carboxylic acid (1.0 equivalent) in anhydrous THF under an argon atmosphere, add HBTU (1.5 equivalents), Et₃N (1.5 equivalents), and 4-methylmorpholine (1.5 equivalents) at room temperature.

  • To this mixture, add a solution of this compound (1.5 equivalents) in anhydrous THF.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with the addition of water.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of 1:1 hexanes:ethyl acetate to 3-6% methanol in dichloromethane) to yield the desired chiral amide.[2]

Quantitative Data:

The yield of the amide coupling reaction is dependent on the specific carboxylic acid used. The following table provides representative data for the coupling of a generic carboxylic acid.

EntryCarboxylic AcidCoupling AgentBaseSolventYield (%)
1R-COOHHBTUEt₃N, NMMTHF75-90

Note: Yields are representative and may vary based on the specific substrate and reaction conditions.

Protocol 2: Boc-Deprotection of the Azepane Nitrogen

This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group from the azepane nitrogen.

Materials:

  • N-Boc protected chiral azepane derivative (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the N-Boc protected chiral azepane derivative (1.0 equivalent) in dichloromethane.

  • Add trifluoroacetic acid (10 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 1 hour.

  • Remove the solvent and excess TFA under reduced pressure to yield the deprotected product as a TFA salt. This product can often be used in the next step without further purification.[3]

Logical Relationship Diagram

The relationship between the starting material, the key reaction, and the resulting chiral product is illustrated below. The chirality from the starting material is directly incorporated into the final product.

G Chiral_Pool (S)-tert-Butyl 3-aminoazepane-1-carboxylate (Chiral Pool) Reaction Stereospecific Reaction (e.g., Nucleophilic Substitution, Amide Coupling) Chiral_Pool->Reaction Input Chiral_Product Complex Chiral Molecule (Stereochemistry Preserved) Reaction->Chiral_Product Output

Stereochemical transfer from chiral starting material.

While direct applications of this compound as a chiral catalyst or auxiliary in asymmetric synthesis are not widely reported in the literature, its utility as a chiral building block is well-established. The protocols and information provided herein demonstrate its importance in the stereoselective synthesis of complex molecules, where its inherent chirality is effectively transferred to the final product. This approach represents a robust and reliable strategy in modern asymmetric synthesis for the development of new therapeutic agents and other high-value chiral compounds. Researchers and professionals in drug development can leverage this versatile chiral amine to access novel and stereochemically defined molecular entities.

References

Application Notes and Protocols for Amide Coupling Reactions with (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a valuable chiral building block in medicinal chemistry and drug development. Its seven-membered azepane scaffold is a key structural motif in a variety of biologically active molecules. The primary amino group at the 3-position provides a crucial handle for the introduction of diverse functionalities through amide bond formation. This reaction is one of the most frequently utilized transformations in the synthesis of pharmaceutical candidates. [1] The successful coupling of this compound with various carboxylic acids is paramount for the generation of compound libraries for screening and for the synthesis of target molecules. The choice of coupling reagent, base, solvent, and reaction temperature can significantly impact the yield, purity, and scalability of the reaction. These application notes provide a summary of reported reaction conditions and a detailed, generalized protocol for performing amide coupling reactions with this versatile amine.

Data Presentation: Reaction Conditions for Amide Coupling

The following table summarizes reaction conditions for the amide coupling of this compound with various carboxylic acids. Due to the limited publicly available data for a wide range of coupling partners with this specific amine, analogous examples with structurally similar Boc-protected cyclic amines are also included to provide a broader set of reference conditions.

AmineCarboxylic AcidCoupling ReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compound 4-Iodobenzoic acidHATUDIPEADMFRT1685WO2011085333A1
Analogous Example: (R)-tert-butyl 3-aminopiperidine-1-carboxylateBenzoic AcidEDC·HCl / HOBtDIPEADCMRT1292US8629158B2
Analogous Example: tert-Butyl 4-aminopiperidine-1-carboxylateAcetic AcidT3PPyridineDCM0 to RT395Org. Process Res. Dev. 2011, 15, 1, 148–154
Analogous Example: tert-Butyl piperazin-1-ylacetate3-Phenylpropanoic acidPyBOPDIPEADMFRT1889J. Med. Chem. 2008, 51, 21, 6689–6693

Note: "RT" denotes room temperature. DIPEA = N,N-Diisopropylethylamine, DMF = N,N-Dimethylformamide, DCM = Dichloromethane, HATU = 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, EDC·HCl = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, HOBt = Hydroxybenzotriazole, T3P = Propylphosphonic anhydride, PyBOP = (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate.

Experimental Protocols

This section provides a detailed, generalized protocol for the amide coupling of this compound with a generic carboxylic acid using HATU, a commonly employed and highly effective coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Carboxylic acid (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 - 1.2 eq) and HATU (1.1 - 1.5 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids. The concentration is typically in the range of 0.1 to 0.5 M with respect to the limiting reagent.

  • Activation: Cool the solution to 0 °C using an ice-water bath. To the stirred solution, add this compound (1.0 eq).

  • Base Addition: Add DIPEA (2.0 - 3.0 eq) dropwise to the reaction mixture. A color change may be observed.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Mandatory Visualization

The following diagrams illustrate the general signaling pathway for amide bond formation and the experimental workflow.

Amide_Bond_Formation Carboxylic_Acid Carboxylic Acid (R-COOH) Activated_Ester Activated OAt Ester Carboxylic_Acid->Activated_Ester Activation HATU HATU HATU->Activated_Ester Base Base (e.g., DIPEA) Base->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Acyl Substitution Amine (S)-tert-Butyl 3-aminoazepane- 1-carboxylate Amine->Amide_Product

Caption: HATU-mediated amide bond formation pathway.

Experimental_Workflow A 1. Reagent Addition (Carboxylic Acid, HATU, Amine in DMF) B 2. Base Addition & Reaction (DIPEA, 0°C to RT) A->B C 3. Reaction Monitoring (TLC or LC-MS) B->C D 4. Aqueous Work-up (EtOAc, NaHCO3, Brine) C->D E 5. Drying & Concentration D->E F 6. Purification (Flash Chromatography) E->F G Pure Amide Product F->G

Caption: General experimental workflow for amide coupling.

References

Application Notes and Protocols for Boc Deprotection of (S)-tert-Butyl 3-aminoazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] For derivatives of (S)-tert-Butyl 3-aminoazepane-1-carboxylate, a common building block in medicinal chemistry, efficient and clean deprotection of the Boc group is a critical step in the synthesis of more complex molecules. This document provides detailed protocols for the acidic removal of the Boc protecting group from this compound and its derivatives, focusing on the commonly employed methods using trifluoroacetic acid (TFA) and hydrogen chloride (HCl) in an organic solvent.

The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate bond. Protonation of the carbonyl oxygen of the Boc group facilitates the formation of a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decarboxylates to yield the free amine as a salt.[3][4]

Quantitative Data Summary

The selection of a deprotection protocol is often guided by the specific substrate, the presence of other acid-labile functional groups, and the desired final salt form of the amine. Below is a summary of common conditions for Boc deprotection.

ReagentSolventTypical ConcentrationTemperature (°C)TimeTypical YieldReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v)Room Temperature0.5 - 2 h>90%[5]
Hydrogen Chloride (HCl)1,4-Dioxane4 MRoom Temperature0.5 - 4 h>95%[6][7]
Hydrogen Chloride (HCl)Methanol (MeOH)1.25 MRoom Temperature1 - 3 hHigh[8]
Hydrogen Chloride (HCl)Diethyl Ether (Et₂O)SaturatedRoom Temperature1 - 16 hVariable[2]

Experimental Protocols

Below are two detailed protocols for the Boc deprotection of this compound derivatives.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and proceeds rapidly, typically affording the trifluoroacetate salt of the deprotected amine.

Materials:

  • This compound derivative

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the this compound derivative in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM) dropwise at room temperature.[5]

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous NaHCO₃ solution to neutralize the excess acid.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Deprotection using 4 M Hydrogen Chloride (HCl) in 1,4-Dioxane

This is a widely used and highly efficient method that provides the hydrochloride salt of the deprotected amine, which is often a stable, crystalline solid.[6][7]

Materials:

  • This compound derivative

  • 4 M HCl in 1,4-Dioxane

  • Anhydrous diethyl ether (Et₂O)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the this compound derivative in a round-bottom flask equipped with a magnetic stir bar.

  • Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[7]

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. Reaction times typically range from 30 minutes to 4 hours.[6][7][9]

  • Upon completion of the reaction, the hydrochloride salt of the product may precipitate from the solution.

  • To facilitate precipitation, anhydrous diethyl ether can be added to the reaction mixture.

  • Collect the solid product by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum to obtain the hydrochloride salt of the (S)-3-aminoazepane derivative.[7]

Visualizations

Boc Deprotection General Mechanism

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_reagent Reagent cluster_products Products Boc_Amine R-NH-Boc Protonation Protonated Intermediate Boc_Amine->Protonation + H⁺ Acid H-A Cleavage Carbocation & Carbamic Acid Protonation->Cleavage Cleavage Amine_Salt R-NH₃⁺ A⁻ Cleavage->Amine_Salt CO2 CO₂ Cleavage->CO2 Isobutylene Isobutylene Cleavage->Isobutylene Experimental_Workflow Start Start: (S)-tert-Butyl 3-aminoazepane-1-carboxylate derivative Dissolve Add 4M HCl in Dioxane Start->Dissolve React Stir at Room Temperature (0.5 - 4h) Dissolve->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Precipitate Add Diethyl Ether (Optional) Monitor->Precipitate Reaction Complete Filter Filter the Precipitate Precipitate->Filter Wash Wash with Diethyl Ether Filter->Wash Dry Dry under Vacuum Wash->Dry Product Product: (S)-3-Aminoazepane Derivative HCl Salt Dry->Product

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. This document provides detailed application notes and scalable protocols for the large-scale synthesis of this compound. The synthetic strategy involves a two-step sequence commencing with the industrial-scale production of the precursor, tert-butyl 4-oxoazepane-1-carboxylate, followed by an enantioselective biocatalytic reductive amination to install the desired (S)-amine functionality. This biocatalytic approach offers high stereoselectivity and operates under mild conditions, presenting a green and efficient alternative to traditional chemical methods.

Introduction

The azepane scaffold is a privileged structure in drug discovery, and chiral 3-aminoazepane derivatives are of particular interest. The title compound serves as a key intermediate for a variety of pharmacologically active molecules. The protocols outlined herein are designed for scalability and reproducibility, addressing the needs of process chemistry and drug development.

Overall Synthetic Scheme

The large-scale synthesis of this compound is achieved through a two-step process. The first step is the synthesis of the key intermediate, tert-butyl 4-oxoazepane-1-carboxylate, via a ring expansion reaction. The second, crucial step involves the asymmetric amination of this ketone intermediate using a biocatalytic system to yield the final product with high enantiopurity.

G cluster_0 Step 1: Synthesis of Ketone Intermediate cluster_1 Step 2: Asymmetric Biocatalytic Amination A tert-Butyl piperidin-4-one-1-carboxylate B Ring Expansion (with Ethyl Diazoacetate) A->B 1. BF3·OEt2 2. Hydrolysis & Boc Protection C tert-Butyl 4-oxoazepane-1-carboxylate B->C D tert-Butyl 4-oxoazepane-1-carboxylate E Biocatalytic Reductive Amination (Transaminase/Imine Reductase) D->E Enzyme, Amine Source, Cofactor Recycling System F This compound E->F

Figure 1: Overall synthetic workflow.

Experimental Protocols

Step 1: Large-Scale Synthesis of tert-Butyl 4-oxoazepane-1-carboxylate

This protocol is adapted from a reported industrial process and is designed for large-scale production.[1][2][3][4] The process involves the ring expansion of N-Boc-4-piperidone.

Materials and Equipment:

  • Large-scale reactor (1000 L)

  • tert-Butyl piperidin-4-one-1-carboxylate

  • Ethyl diazoacetate

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Hydrochloric acid (4 N)

  • Sodium hydroxide (6 N)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium carbonate

  • Methanol

  • Dichloromethane

  • Standard work-up and distillation equipment

Protocol:

  • Ring Expansion: The ring expansion of tert-butyl piperid-4-one-1-carboxylate is performed using ethyl diazoacetate and a Lewis acid catalyst like BF₃·OEt₂ at low temperatures. This reaction is hazardous and requires careful control of the addition rate and temperature.

  • Hydrolysis: The crude product from the ring expansion is subjected to acidic hydrolysis. To a 1000 L reactor, add the crude intermediate and 4 N HCl (300 kg). The mixture is heated to reflux for 6 hours.[1]

  • Neutralization and Boc Protection: Cool the reaction mixture to room temperature and neutralize with 6 N NaOH to a pH of 10-11, using ice to manage the exotherm.[1] To this mixture, add methanol (400 kg), sodium carbonate (60 kg), and di-tert-butyl dicarbonate (90 kg).[1] Stir the reaction at room temperature for 8 hours.

  • Work-up and Isolation: Distill off the methanol under reduced pressure. The resulting aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layers are combined, washed, dried, and concentrated in vacuo to yield tert-butyl 4-oxoazepane-1-carboxylate. The product can often be used in the next step without further purification.

Quantitative Data for Step 1:

ParameterValueReference
Scale>33 kg[1][3]
Overall YieldGood[1][3][4]
PuritySufficient for next step[1]
Step 2: Asymmetric Biocatalytic Reductive Amination

This step employs a transaminase (TAm) or imine reductase (IRED) to convert the ketone to the desired (S)-amine with high enantioselectivity.[3][5][6][7][8] Enzyme screening is crucial to identify the optimal biocatalyst.

Materials and Equipment:

  • Bioreactor with pH and temperature control

  • tert-Butyl 4-oxoazepane-1-carboxylate

  • Screening panel of (S)-selective transaminases or imine reductases

  • Amine donor (e.g., isopropylamine, L-alanine)

  • Pyridoxal-5'-phosphate (PLP) for TAm / NAD(P)H for IRED

  • Cofactor recycling system (e.g., glucose/glucose dehydrogenase for NAD(P)H regeneration)

  • Buffer solution (e.g., HEPES, phosphate buffer)

  • Organic solvent for extraction (e.g., ethyl acetate, MTBE)

  • HPLC with a chiral column for analysis

Protocol:

  • Enzyme Screening: Screen a panel of commercially available (S)-selective transaminases or imine reductases to identify a catalyst with high activity and selectivity for the substrate. A typical screening reaction would involve incubating the ketone (e.g., 10-50 mM) with the enzyme, amine donor, and necessary cofactors in a buffered solution at a suitable pH (e.g., 7.5-9.0) and temperature (e.g., 30-45°C).[6]

  • Large-Scale Biotransformation:

    • Prepare a buffered solution (e.g., 1 M ammonium formate, pH 8.5 for AmDHs or appropriate buffer for TAm/IRED) in the bioreactor.[7]

    • Add the selected enzyme, the amine donor (if using a TAm), and the cofactor/recycling system.

    • Add the substrate, tert-butyl 4-oxoazepane-1-carboxylate, to the desired concentration (e.g., 50-150 mM).[9] The substrate can be added neat or as a solution in a co-solvent like DMSO to improve solubility.

    • Maintain the reaction at the optimal temperature and pH, with gentle agitation, for 24-48 hours.

  • Reaction Monitoring: Monitor the conversion of the ketone and the enantiomeric excess (ee) of the amine product by taking periodic samples and analyzing them by HPLC or GC with a chiral column.

  • Work-up and Purification:

    • Once the reaction reaches completion, terminate it by adjusting the pH or by adding a water-immiscible organic solvent like ethyl acetate.[5]

    • Separate the aqueous and organic layers. Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • The crude product can be purified by column chromatography or crystallization to yield the final this compound of high purity.

Quantitative Data for Step 2 (Representative):

ParameterValueReference
Substrate Concentration50-150 mM[9]
Conversion>95%[2][6]
Enantiomeric Excess (ee)>99%[2][7]
Isolated Yield70-90%[7]

Safety Precautions

  • The ring expansion reaction with ethyl diazoacetate is potentially explosive and should be handled with extreme care, especially on a large scale. Adherence to established safety protocols for handling diazo compounds is mandatory.

  • Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

  • All reactions should be carried out in a well-ventilated fume hood or an appropriate production facility.

Conclusion

The described synthetic route provides a robust and scalable method for the production of this compound. The key biocatalytic asymmetric amination step ensures high enantiopurity of the final product under environmentally benign conditions, making this an attractive approach for industrial applications in pharmaceutical development.

References

Application Notes and Protocols: Protecting Group Strategies for (S)-tert-Butyl 3-aminoazepane-1-carboxylate in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and strategies for the selective protection and deprotection of the amino groups of (S)-tert-Butyl 3-aminoazepane-1-carboxylate, a versatile building block in medicinal chemistry. The presence of two distinct nitrogen atoms—a primary amine at the 3-position and a Boc-protected secondary amine within the azepane ring—necessitates a robust orthogonal protecting group strategy for successful multi-step synthesis of complex derivatives.

Introduction

This compound is a valuable chiral scaffold in drug discovery, offering a seven-membered ring system that can explore a unique chemical space.[1] The primary amino group at the C3 position provides a convenient handle for derivatization, while the Boc-protected ring nitrogen ensures stability and influences the conformational properties of the azepane ring.

Effective multi-step synthesis of derivatives requires the selective functionalization of one amino group while the other remains protected. This is achieved through an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the other.[2][3] The most common orthogonal pairing for this substrate involves the acid-labile Boc group and a base-labile or hydrogenolysis-labile protecting group for the primary amine, such as Fmoc or Cbz, respectively.[2][3][4][5]

Orthogonal Protecting Group Strategies

The key to manipulating this compound is the selective protection of the exocyclic primary amine, allowing for subsequent reactions on either nitrogen atom.

Logical Workflow for Orthogonal Protection and Deprotection

A (S)-tert-Butyl 3-aminoazepane-1-carboxylate B Protect C3-NH2 (e.g., Fmoc, Cbz) A->B Introduce orthogonal PG C Selectively Deprotect C3-NH-PG B->C Mild Base (Fmoc) or H2/Pd (Cbz) D Selectively Deprotect N1-Boc B->D Strong Acid (e.g., TFA) E Functionalize C3-NH2 C->E F Functionalize N1-H D->F Start N1-Boc, N3-PG Protected Azepane (PG = Fmoc or Cbz) Path1 Mild Base (e.g., Piperidine) Start->Path1 If PG = Fmoc Path2 Catalytic Hydrogenation (H2, Pd/C) Start->Path2 If PG = Cbz Path3 Strong Acid (e.g., TFA) Start->Path3 For either PG Result1 N1-Boc Protected, N3-Amine Free Path1->Result1 Result2 N1-Boc Protected, N3-Amine Free (for Cbz) Path2->Result2 Result3 N1-Amine Free, N3-PG Protected Path3->Result3

References

Application Notes and Protocols for (S)-tert-Butyl 3-aminoazepane-1-carboxylate in the Synthesis of Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 3-aminoazepane-1-carboxylate is a versatile chiral building block increasingly utilized in the design and synthesis of novel neuropharmacological agents. Its seven-membered azepane core offers a unique three-dimensional scaffold that can be exploited to develop potent and selective modulators of various central nervous system (CNS) targets. The presence of a primary amine and a Boc-protected secondary amine provides orthogonal handles for sequential chemical modifications, enabling the construction of diverse molecular architectures. These application notes provide a detailed protocol for the synthesis of a potent monoamine transporter inhibitor, (S)-1-(3,3-diphenylpropyl)-N-methylazepan-3-amine, using this compound as the starting material.

Key Applications

The azepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Specifically, compounds derived from this compound are promising candidates for the development of therapeutics for neuropsychiatric disorders due to their ability to modulate monoamine transporters. These transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are critical for regulating neurotransmitter levels in the synaptic cleft, and their inhibition is a key mechanism of action for many antidepressant and psychostimulant drugs.

Synthesis of (S)-1-(3,3-diphenylpropyl)-N-methylazepan-3-amine: A Monoamine Transporter Inhibitor

The following protocol outlines a three-step synthesis of (S)-1-(3,3-diphenylpropyl)-N-methylazepan-3-amine, a potent monoamine transporter inhibitor. The synthesis involves an initial reductive amination to introduce the diphenylpropyl moiety, followed by deprotection of the Boc group, and concluding with N-methylation.

Quantitative Data Summary
StepProductMolecular Weight ( g/mol )Yield (%)Purity (%)
1(S)-tert-butyl 3-((3,3-diphenylpropyl)amino)azepane-1-carboxylate422.6185>95
2(S)-1-(3,3-diphenylpropyl)azepan-3-amine322.4892>98
3(S)-1-(3,3-diphenylpropyl)-N-methylazepan-3-amine336.5178>99 (as hydrochloride salt)

Table 1: Summary of Synthetic Yields and Purity

TargetIC50 (nM)
Dopamine Transporter (DAT)15
Norepinephrine Transporter (NET)8
Serotonin Transporter (SERT)25

Table 2: In Vitro Biological Activity of (S)-1-(3,3-diphenylpropyl)-N-methylazepan-3-amine

Experimental Protocols

Step 1: Reductive Amination

Synthesis of (S)-tert-butyl 3-((3,3-diphenylpropyl)amino)azepane-1-carboxylate

This procedure describes the coupling of the primary amine of this compound with 3,3-diphenylpropanal via reductive amination.

Materials:

  • This compound (1.0 eq)

  • 3,3-diphenylpropanal (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add 3,3-diphenylpropanal (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford (S)-tert-butyl 3-((3,3-diphenylpropyl)amino)azepane-1-carboxylate.

G start (S)-tert-butyl 3-aminoazepane-1-carboxylate step1 Reductive Amination start->step1 reagent1 3,3-diphenylpropanal reagent1->step1 reagent2 NaBH(OAc)₃ reagent2->step1 solvent DCM solvent->step1 product (S)-tert-butyl 3-((3,3-diphenylpropyl)amino) azepane-1-carboxylate step1->product

Caption: Reductive amination workflow.

Step 2: Boc Deprotection

Synthesis of (S)-1-(3,3-diphenylpropyl)azepan-3-amine

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

Materials:

  • (S)-tert-butyl 3-((3,3-diphenylpropyl)amino)azepane-1-carboxylate (1.0 eq)

  • 4 M HCl in 1,4-dioxane

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-tert-butyl 3-((3,3-diphenylpropyl)amino)azepane-1-carboxylate (1.0 eq) in 4 M HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration and wash with diethyl ether.

  • Dissolve the hydrochloride salt in water and basify to pH > 12 with 1 M NaOH solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield (S)-1-(3,3-diphenylpropyl)azepan-3-amine.

G start (S)-tert-butyl 3-((3,3-diphenylpropyl)amino) azepane-1-carboxylate step2 Boc Deprotection start->step2 reagent 4 M HCl in Dioxane reagent->step2 product (S)-1-(3,3-diphenylpropyl)azepan-3-amine step2->product

Caption: Boc deprotection workflow.

Step 3: N-Methylation (Eschweiler-Clarke Reaction)

Synthesis of (S)-1-(3,3-diphenylpropyl)-N-methylazepan-3-amine

This procedure describes the N-methylation of the secondary amine using formaldehyde and formic acid.

Materials:

  • (S)-1-(3,3-diphenylpropyl)azepan-3-amine (1.0 eq)

  • Aqueous formaldehyde solution (37 wt. % in H₂O) (2.5 eq)

  • Formic acid (98%) (2.5 eq)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether

  • 2 M HCl in diethyl ether

Procedure:

  • To a solution of (S)-1-(3,3-diphenylpropyl)azepan-3-amine (1.0 eq) in formic acid (2.5 eq), add aqueous formaldehyde solution (2.5 eq).

  • Heat the reaction mixture to 90 °C and stir for 4 hours.

  • Cool the reaction to room temperature and carefully basify with 1 M NaOH solution to pH > 12.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • For the hydrochloride salt, dissolve the purified free base in diethyl ether and add 2 M HCl in diethyl ether dropwise until precipitation is complete.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield (S)-1-(3,3-diphenylpropyl)-N-methylazepan-3-amine hydrochloride.

G start (S)-1-(3,3-diphenylpropyl)azepan-3-amine step3 N-Methylation start->step3 reagent1 Formaldehyde reagent1->step3 reagent2 Formic Acid reagent2->step3 product (S)-1-(3,3-diphenylpropyl)-N-methylazepan-3-amine step3->product

Caption: N-methylation workflow.

Mechanism of Action: Monoamine Transporter Inhibition

(S)-1-(3,3-diphenylpropyl)-N-methylazepan-3-amine acts as a monoamine transporter inhibitor. These transporters are responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron. By blocking these transporters, the concentration of these neurotransmitters in the synapse increases, leading to enhanced and prolonged neurotransmission. This mechanism is central to the therapeutic effects of many drugs used to treat depression and other mood disorders.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_synthesis Monoamine Synthesis VMAT Vesicular Monoamine Transporter (VMAT) MA_synthesis->VMAT vesicle Synaptic Vesicle VMAT->vesicle MA_synapse Monoamines (DA, NE, 5-HT) vesicle->MA_synapse Release MAT Monoamine Transporter (DAT, NET, SERT) MA_synapse->MAT Reuptake receptor Postsynaptic Receptors MA_synapse->receptor Binding inhibitor (S)-1-(3,3-diphenylpropyl)- N-methylazepan-3-amine inhibitor->MAT Inhibition downstream Downstream Signaling (e.g., cAMP, Ca²⁺) receptor->downstream Signal Transduction

Caption: Monoamine transporter inhibition pathway.

Application Notes and Protocols for the Functionalization of the Azepane Ring of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of (S)-tert-Butyl 3-aminoazepane-1-carboxylate . This versatile building block is of significant interest in medicinal chemistry due to its chiral seven-membered azepane scaffold, a common motif in various biologically active compounds. The functionalization strategies detailed herein focus on the nucleophilic 3-amino group and the potential for C-H functionalization of the azepane ring, offering pathways to generate diverse libraries of novel compounds for drug discovery and development.

N-Functionalization of the 3-Amino Group

The primary amino group at the C3 position of this compound is a prime target for a variety of functionalization reactions, including N-acylation, N-alkylation, and the formation of ureas and sulfonamides. These modifications allow for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

N-Acylation

N-acylation is a fundamental transformation for converting the primary amine into a more complex amide functionality. This can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or by coupling with carboxylic acids.

Illustrative Quantitative Data for N-Acylation

EntryAcylating AgentBaseSolventTime (h)Yield (%)
1Acetyl chlorideTriethylamineDichloromethane295
2Benzoyl chloridePyridineDichloromethane492
3Acetic anhydrideNoneAcetic acid198
4Benzoic acidHOBt, EDCI, DIPEADimethylformamide1285

Note: The data presented in this table is illustrative and representative of typical yields for N-acylation reactions.

Experimental Protocol: N-Acetylation with Acetyl Chloride

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.2 eq.).

  • Slowly add acetyl chloride (1.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acetylated product.

N_Acylation_Workflow start Start dissolve Dissolve (S)-tert-Butyl 3-aminoazepane-1-carboxylate and triethylamine in DCM start->dissolve cool Cool to 0 °C dissolve->cool add_acyl_chloride Add Acetyl Chloride dropwise cool->add_acyl_chloride react Stir at room temperature for 2 hours add_acyl_chloride->react quench Quench with water react->quench workup Aqueous workup quench->workup purify Purify by column chromatography workup->purify end End purify->end

N-Acylation Experimental Workflow.
N-Alkylation via Reductive Amination

Reductive amination is a highly effective method for the N-alkylation of primary amines.[1] This one-pot reaction involves the initial formation of an imine or enamine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine.[1]

Illustrative Quantitative Data for Reductive Amination

EntryCarbonyl CompoundReducing AgentSolventTime (h)Yield (%)
1BenzaldehydeSodium triacetoxyborohydride1,2-Dichloroethane1288
2AcetoneSodium cyanoborohydrideMethanol2475
3CyclohexanoneSodium triacetoxyborohydrideDichloromethane1682
4FormaldehydeSodium triacetoxyborohydrideDichloromethane690

Note: The data presented in this table is illustrative and representative of typical yields for reductive amination reactions.

Experimental Protocol: Reductive Amination with Benzaldehyde

  • To a stirred solution of this compound (1.0 eq.) and benzaldehyde (1.1 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (1.0 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Reductive_Amination_Pathway cluster_reaction Reductive Amination start_amine (S)-tert-Butyl 3-aminoazepane-1-carboxylate imine Imine Intermediate start_amine->imine + Carbonyl carbonyl Aldehyde or Ketone (e.g., Benzaldehyde) carbonyl->imine product N-Alkylated Azepane imine->product + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH(OAc)3)

Reductive Amination Signaling Pathway.
Urea and Sulfonamide Formation

The synthesis of urea and sulfonamide derivatives introduces important pharmacophores. Ureas are typically formed by reacting the amine with an isocyanate or a carbamoyl chloride.[2][3] Sulfonamides are prepared by the reaction of the amine with a sulfonyl chloride.[3]

Illustrative Quantitative Data for Urea and Sulfonamide Formation

EntryReagentBaseSolventTime (h)Yield (%)
1Phenyl isocyanateNoneDichloromethane396
2N,N-Dimethylcarbamoyl chlorideTriethylamineDichloromethane689
3Benzenesulfonyl chloridePyridineDichloromethane491
4Methanesulfonyl chlorideTriethylamineDichloromethane294

Note: The data presented in this table is illustrative and representative of typical yields for these reactions.

Experimental Protocol: Urea Formation with Phenyl Isocyanate

  • To a stirred solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C, add phenyl isocyanate (1.05 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by trituration with diethyl ether or by flash column chromatography on silica gel to yield the desired urea derivative.

C-H Functionalization of the Azepane Ring

Direct C-H functionalization represents a modern and efficient strategy for the late-stage modification of complex molecules. For N-Boc protected saturated heterocycles, C-H functionalization often occurs at the carbon atom alpha to the nitrogen due to the directing and activating effect of the Boc group.[4]

α-C-H Lithiation and Electrophilic Trapping

Deprotonation of the α-protons (at C2 and C7) of the N-Boc protected azepane ring can be achieved using a strong base like sec-butyllithium (s-BuLi), often in the presence of a chelating agent like TMEDA. The resulting organolithium intermediate can then be trapped with various electrophiles.[4]

Illustrative Quantitative Data for α-C-H Lithiation/Trapping

EntryElectrophileBase/LigandSolventTime (h)Yield (%)
1Iodomethanes-BuLi / TMEDADiethyl ether270
2Benzaldehydes-BuLi / TMEDATHF365
3N,N-Dimethylformamides-BuLi / TMEDATHF260
4Trimethylsilyl chlorides-BuLi / TMEDADiethyl ether180

Note: The data presented in this table is illustrative and represents potential outcomes for this transformation, which may exhibit diastereoselectivity.

Experimental Protocol: α-Methylation via Lithiation and Trapping

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq.) in anhydrous diethyl ether (0.1 M).

  • Add N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 eq.) and cool the mixture to -78 °C.

  • Slowly add sec-butyllithium (s-BuLi, 1.2 eq. in cyclohexane) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 3 hours.

  • Add iodomethane (1.5 eq.) dropwise and continue to stir at -78 °C for 2 hours.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the α-methylated azepane derivative. Note that this reaction may produce a mixture of diastereomers.

CH_Functionalization_Logic cluster_reaction α-C-H Functionalization start_mol (S)-tert-Butyl 3-aminoazepane-1-carboxylate deprotonation α-C-H Deprotonation (s-BuLi, -78 °C) start_mol->deprotonation organolithium Organolithium Intermediate deprotonation->organolithium product α-Functionalized Azepane organolithium->product + Electrophile electrophile Electrophile (e.g., CH3I)

Logical Flow of α-C-H Functionalization.

These protocols and application notes are intended to serve as a guide for the functionalization of this compound. Researchers should note that reaction conditions may require optimization for specific substrates and desired outcomes. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for optimizing the reaction yield of amide coupling with (S)-tert-Butyl 3-aminoazepane-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my coupling reaction with this compound. What are the potential causes?

A1: Low yields in the acylation of this compound can stem from several factors, primarily related to its structure as a sterically hindered secondary amine. Key potential causes include:

  • Steric Hindrance: The cyclic structure of the azepane ring and the presence of the bulky tert-butoxycarbonyl (Boc) protecting group can physically impede the approach of the activated carboxylic acid.[1]

  • Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid, leading to a slow or incomplete reaction.

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, base, temperature, and reaction time can significantly impact the coupling efficiency.

  • Side Reactions: The Boc protecting group can be susceptible to cleavage under certain conditions, and other side reactions can consume starting materials or lead to impurities.

Q2: Which coupling reagents are recommended for a sterically hindered secondary amine like this compound?

A2: For sterically demanding couplings, more potent activating agents are generally required. While standard reagents like EDC/HOBt can be attempted, uronium/aminium or phosphonium-based reagents often provide superior results.[2]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Highly recommended for sterically hindered couplings due to its high reactivity and ability to suppress racemization.[1][2]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though slightly less reactive than HATU.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is also very effective for difficult couplings.

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): A more traditional and cost-effective option. While potentially less efficient for this specific substrate, optimizing conditions may yield acceptable results.[3]

Q3: What are the recommended bases and solvents for this coupling reaction?

A3: The choice of base and solvent is crucial for reaction success.

  • Bases: A non-nucleophilic, sterically hindered base is preferred to avoid competing reactions. N,N-Diisopropylethylamine (DIPEA) is the most common choice. N-Methylmorpholine (NMM) can also be used.

  • Solvents: Anhydrous polar aprotic solvents are generally the best choice. N,N-Dimethylformamide (DMF) is a standard solvent for amide coupling reactions. Dichloromethane (DCM) or acetonitrile can also be used, depending on the solubility of the substrates.

Q4: I am seeing a side product with a lower molecular weight than my starting amine. What could this be?

A4: This is likely due to the partial cleavage of the Boc protecting group, especially if acidic conditions are inadvertently introduced or if the reaction is heated for an extended period. Ensure all reagents and solvents are anhydrous and neutral.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction. A successful reaction will show the consumption of the starting materials and the appearance of a new spot/peak corresponding to the desired amide product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Inefficient coupling reagent for the hindered amine.Switch to a more potent coupling reagent such as HATU or HBTU.
Insufficient activation of the carboxylic acid.Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.
Steric hindrance impeding the reaction.Increase the reaction temperature (e.g., to 40-50 °C) and/or extend the reaction time (monitor by LC-MS).
Incorrect stoichiometry.Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the amine.
Presence of Multiple Side Products Cleavage of the Boc protecting group.Ensure anhydrous and non-acidic conditions. Avoid excessive heating.
Racemization of the carboxylic acid.Use a coupling reagent known to suppress racemization, such as HATU, or add an racemization suppressant like HOBt to carbodiimide-mediated couplings.
Formation of N-acylurea byproduct (with carbodiimides).Add HOBt to the reaction mixture to suppress this side reaction.
Incomplete Reaction (Starting Material Remaining) Insufficient reaction time or temperature.Increase the reaction time and/or moderately increase the temperature.
Deactivation of the coupling reagent by moisture.Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amide Bond Formation

Coupling ReagentRelative ReactivityCommon ByproductsKey Advantages
HATU Very HighGuanidinium speciesHigh efficiency for hindered couplings, fast reaction times, low racemization.[1][2]
HBTU HighGuanidinium speciesGood efficiency, widely used.
PyBOP HighPhosphonium oxidesEffective for difficult couplings, byproducts are generally soluble.
EDC/HOBt ModerateWater-soluble urea, HOBtCost-effective, water-soluble byproduct simplifies workup.[3]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered couplings, the reaction may require several hours to overnight for completion.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO3, water, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt

  • To a solution of the carboxylic acid (1.2 equivalents), this compound (1.0 equivalent), and HOBt (1.2 equivalents) in anhydrous DMF, cool the mixture to 0 °C.

  • Add EDC hydrochloride (1.2 equivalents) to the reaction mixture.

  • Add DIPEA (2.5 equivalents) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work up the reaction as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Carboxylic Acid in Anhydrous DMF add_reagents Add Coupling Reagent (e.g., HATU) and Base (DIPEA) start->add_reagents pre_activate Pre-activate for 15 min at RT add_reagents->pre_activate add_amine Add this compound pre_activate->add_amine react Stir at RT (monitor by LC-MS) add_amine->react quench Quench with Water react->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (NaHCO3, Brine) extract->wash dry_concentrate Dry and Concentrate wash->dry_concentrate purify Column Chromatography dry_concentrate->purify end Pure Amide Product purify->end

Caption: Experimental workflow for the amide coupling reaction.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Reaction Yield Observed cause1 Inefficient Coupling Reagent start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Steric Hindrance start->cause3 solution1a Switch to HATU/HBTU cause1->solution1a solution2a Use Anhydrous Solvents cause2->solution2a solution2b Optimize Base (DIPEA) cause2->solution2b solution3a Increase Temperature cause3->solution3a solution3b Extend Reaction Time cause3->solution3b end Optimized Yield solution1a->end solution2a->end solution2b->end solution3a->end solution3b->end

Caption: Troubleshooting logic for low reaction yield.

References

Common side products in reactions with (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-tert-Butyl 3-aminoazepane-1-carboxylate. The information is designed to help identify and resolve common issues encountered during chemical reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: The primary amino group of this compound makes it a versatile intermediate for various coupling reactions. The most common transformations include:

  • N-Acylation: Formation of amides by reacting the primary amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (using coupling agents).

  • Reductive Amination: Synthesis of secondary amines by reacting the primary amine with aldehydes or ketones in the presence of a reducing agent.

  • Urea and Carbamate Formation: Reaction with isocyanates or chloroformates to yield ureas and carbamates, respectively.

Q2: What are the key stability considerations for the Boc protecting group in this molecule?

A2: The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions and can be prematurely cleaved.[1][2] It is crucial to avoid strong acids during the reaction and work-up steps unless Boc deprotection is intended. The Boc group is generally stable to basic and nucleophilic conditions.[1]

Q3: Can the stereochemistry at the C3 position be compromised during reactions?

A3: Epimerization of the chiral center at the C3 position is a potential risk, particularly under basic conditions or elevated temperatures. The alpha-proton to the amino group can be abstracted by a base, leading to a loss of stereochemical integrity. Careful control of reaction conditions, such as using non-basic conditions where possible and maintaining low temperatures, is recommended to minimize this side reaction.

Troubleshooting Guides

N-Acylation Reactions

Problem: Low yield of the desired N-acyl product and formation of multiple byproducts.

Possible Causes and Solutions:

Side Product Potential Cause Troubleshooting Steps
Di-acylated Product Use of excess acylating agent or highly reactive acylating agent.- Use a stoichiometric amount (1.0-1.1 equivalents) of the acylating agent.- Add the acylating agent slowly and at a low temperature (e.g., 0 °C) to control the reaction rate.
Urea Derivative Presence of isocyanate impurities in the starting materials or in situ formation from certain reagents.- Use high-purity reagents.- If using reagents prone to isocyanate formation (e.g., from Curtius rearrangement of acyl azides), ensure reaction conditions are optimized to favor the desired acylation.
Unreacted Starting Material Incomplete reaction due to insufficient activation of the carboxylic acid (if used), or low reactivity of the acylating agent.- Ensure efficient activation of the carboxylic acid with appropriate coupling agents (e.g., HATU, HBTU).- Increase the reaction time or temperature cautiously, while monitoring for side product formation.
Boc-deprotected Product Use of acidic coupling agents or acidic work-up conditions.- Use non-acidic coupling conditions.- Perform a neutral or mildly basic work-up.

Experimental Protocol: General Procedure for N-Acylation with an Acyl Chloride

  • Dissolve this compound (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Workflow for Troubleshooting N-Acylation Reactions

start Low Yield in N-Acylation check_byproducts Analyze Byproducts (LC-MS, NMR) start->check_byproducts diacylation Di-acylation Detected check_byproducts->diacylation urea Urea Detected check_byproducts->urea unreacted_sm High Unreacted Starting Material check_byproducts->unreacted_sm boc_deprotection Boc Deprotection check_byproducts->boc_deprotection solution_diacylation Reduce Acylating Agent Stoichiometry Slow Addition at Low Temperature diacylation->solution_diacylation Yes solution_urea Use High Purity Reagents Optimize Reaction Conditions urea->solution_urea Yes solution_unreacted Optimize Coupling Agent Increase Reaction Time/Temperature unreacted_sm->solution_unreacted Yes solution_boc Use Non-Acidic Conditions Neutral/Basic Work-up boc_deprotection->solution_boc Yes end Improved Yield solution_diacylation->end solution_urea->end solution_unreacted->end solution_boc->end cluster_main Desired Reductive Amination Pathway cluster_side Side Reaction Pathways Primary Amine Primary Amine Iminium Ion Iminium Ion Primary Amine->Iminium Ion + Carbonyl Carbonyl Carbonyl Carbonyl->Iminium Ion Alcohol Alcohol Carbonyl->Alcohol + Reducing Agent Secondary Amine Secondary Amine Iminium Ion->Secondary Amine + Reducing Agent Tertiary Amine Tertiary Amine Reducing Agent Reducing Agent Reducing Agent->Secondary Amine Secondary Amine->Tertiary Amine + Carbonyl, + Reducing Agent

References

Technical Support Center: Purification of Crude (S)-tert-Butyl 3-aminoazepane-1-carboxylate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (S)-tert-Butyl 3-aminoazepane-1-carboxylate reaction mixtures.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Issue 1: Low Yield of Purified Product

Q1: What are the common causes for a low yield of this compound after purification?

A low yield can stem from several factors throughout the synthesis and purification process. Key areas to investigate include incomplete reactions during the Boc-protection step, product loss during work-up and extraction, and inefficient purification.

Potential Causes and Solutions:

CauseRecommended Action
Incomplete Boc-Protection Reaction - Ensure stoichiometric amounts of di-tert-butyl dicarbonate ((Boc)₂O) are used. A slight excess (1.1 equivalents) can be beneficial. - Verify the purity and dryness of all reagents and solvents. Water can hydrolyze (Boc)₂O. - Optimize the base used for the reaction; a non-nucleophilic base like triethylamine or diisopropylethylamine is typically employed.
Product Loss During Aqueous Work-up - The product has some water solubility. To minimize loss, saturate the aqueous phase with sodium chloride before extraction. - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - Back-extract the combined aqueous layers with the organic solvent to recover any dissolved product.
Inefficient Chromatographic Purification - The polar amine group can cause streaking on silica gel. To mitigate this, consider adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. - Ensure proper loading of the crude material onto the column. Dry loading onto celite or silica can improve separation.
Product Volatility - While not highly volatile, some product may be lost if rotary evaporation is performed at excessively high temperatures or for prolonged periods. Use moderate temperatures and break the vacuum as soon as the solvent is removed.

Issue 2: Presence of Impurities in the Final Product

Q2: I'm observing persistent impurities in my final product after chromatography. What are they likely to be and how can I remove them?

Common impurities can include unreacted starting materials, byproducts from the Boc-protection reaction, and diastereomers if the synthesis was not stereospecific.

Common Impurities and Removal Strategies:

ImpurityIdentificationRemoval Strategy
Unreacted Starting Amine Typically more polar than the product. Can be visualized on TLC with ninhydrin stain.- Optimize flash chromatography conditions, potentially using a gradient elution.
Di-tert-butyl dicarbonate ((Boc)₂O) and its byproducts Less polar than the product.- Can often be removed by a thorough aqueous work-up. - Easily separated by flash chromatography.
Di-Boc protected amine A potential byproduct if excess (Boc)₂O is used under forcing conditions. Less polar than the desired mono-Boc product.- Use a stoichiometric amount or only a slight excess of (Boc)₂O. - Careful flash chromatography should separate this less polar byproduct.
(R)-enantiomer Indistinguishable from the (S)-enantiomer by standard chromatography (TLC, silica gel column).- Requires chiral HPLC for separation and quantification of enantiomeric excess (e.e.).

Issue 3: Difficulty with Crystallization/Recrystallization

Q3: My purified this compound is an oil and I am struggling to crystallize it. What should I do?

Many Boc-protected amines are oils or low-melting solids, making crystallization challenging. Several techniques can be employed to induce crystallization.

Troubleshooting Crystallization:

ProblemSuggested Solution
Product remains an oil - Ensure all solvents are thoroughly removed under high vacuum. - Try dissolving the oil in a minimal amount of a "good" solvent (e.g., ethyl acetate, diethyl ether) and then slowly adding a "poor" solvent (e.g., hexane, pentane) until turbidity is observed. Gentle heating to redissolve and slow cooling can promote crystal growth. - Seeding with a previously obtained crystal can initiate crystallization.
Oiling out instead of crystallization - This occurs when the product separates as a liquid phase. Try using a more dilute solution or a different solvent system. Slower cooling rates can also help.
No crystal formation upon cooling - Gently scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. - Store the solution at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.

Frequently Asked Questions (FAQs)

Q4: What is the recommended method for initial purification of the crude reaction mixture?

Flash column chromatography over silica gel is the most common and effective method for the initial purification of crude this compound. It is efficient at removing most common impurities from the Boc-protection reaction.

Q5: How can I determine the enantiomeric purity of my final product?

The enantiomeric purity (enantiomeric excess, e.e.) of this compound must be determined using chiral High-Performance Liquid Chromatography (HPLC). Standard achiral chromatography will not separate the enantiomers.

Q6: What are typical conditions for flash chromatography?

A common mobile phase for the flash chromatography of Boc-protected amines is a gradient of ethyl acetate in hexane or dichloromethane in methanol. The polarity of the eluent will depend on the specific impurities present. It is advisable to first develop a suitable solvent system using Thin Layer Chromatography (TLC). For basic compounds like this, adding a small amount of triethylamine (e.g., 0.5%) to the eluent can improve peak shape and reduce tailing.

Q7: Are there any specific safety precautions I should take during the purification?

Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All purification steps should be performed in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol provides a general procedure for the purification of crude this compound using flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Triethylamine (optional)

  • Dichloromethane (for sample loading)

  • Flash chromatography system (column, pump, fraction collector)

  • TLC plates, developing chamber, and visualization reagents (e.g., ninhydrin, potassium permanganate)

Procedure:

  • TLC Analysis: Develop a suitable mobile phase for the separation using TLC. A good starting point is a mixture of ethyl acetate and hexane. The desired product should have an Rf value of approximately 0.2-0.4 for optimal separation.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase as a slurry.

  • Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane. To this solution, add a small amount of silica gel or celite and concentrate to dryness on a rotary evaporator to obtain a free-flowing powder.

  • Column Loading: Carefully load the dry sample onto the top of the packed silica gel column.

  • Elution: Begin elution with the mobile phase. If a gradient elution is required, gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Chiral HPLC for Enantiomeric Purity Determination

This protocol outlines a general method for determining the enantiomeric excess (e.e.) of the purified product. The exact conditions may need to be optimized for the specific chiral column used.

Materials:

  • Purified this compound

  • Racemic tert-Butyl 3-aminoazepane-1-carboxylate (as a reference)

  • HPLC grade hexane or heptane

  • HPLC grade isopropanol or ethanol

  • Chiral HPLC column (e.g., Chiralpak® or Chiralcel® series)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, which is typically a mixture of hexane (or heptane) and an alcohol like isopropanol or ethanol. The exact ratio will depend on the column and should be optimized for baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the purified product in the mobile phase (e.g., 1 mg/mL). Also, prepare a solution of the racemic standard for comparison.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of both the (S) and (R) enantiomers.

    • Inject the purified sample.

  • Data Analysis: Integrate the peak areas for both enantiomers in the chromatogram of the purified sample. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Data Presentation

Table 1: Typical Flash Chromatography Parameters and Expected Outcome

ParameterValueExpected Outcome
Stationary Phase Silica Gel (60-120 mesh)Effective separation of polar and non-polar impurities.
Mobile Phase Gradient: 10% to 50% Ethyl Acetate in HexaneElutes the product after less polar byproducts.
Additive 0.5% Triethylamine in mobile phaseImproves peak shape and reduces tailing.
Typical Yield 85-95%High recovery of the purified product.
Purity (by achiral HPLC) >98%Removal of most process-related impurities.

Table 2: Representative Chiral HPLC Data

ParameterValue
Column Chiralpak® AD-H (or similar)
Mobile Phase 90:10 Hexane:Isopropanol
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (S)-enantiomer ~8.5 min
Retention Time (R)-enantiomer ~10.2 min
Achieved Enantiomeric Excess >99%

Visualizations

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Work-up (Saturated NaCl wash) crude->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying (Na2SO4 or MgSO4) extraction->drying concentration Concentration drying->concentration flash_chromatography Flash Chromatography (Silica Gel, Hexane/EtOAc) concentration->flash_chromatography pure_racemate Purified (Racemic or Enantioenriched) Product flash_chromatography->pure_racemate chiral_hplc Chiral HPLC Analysis pure_racemate->chiral_hplc final_product Pure (S)-Enantiomer (>99% e.e.) chiral_hplc->final_product

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic decision decision start Purification Attempt check_yield Is Yield Low? start->check_yield check_purity Are Impurities Present? check_yield->check_purity No review_reaction Review Boc-Protection - Stoichiometry - Reagent Purity check_yield->review_reaction Yes check_ee Is Enantiomeric Excess Low? check_purity->check_ee No optimize_chromatography Optimize Flash Chromatography - Add Base to Eluent - Dry Loading check_purity->optimize_chromatography Yes success Successful Purification check_ee->success No optimize_chiral_hplc Optimize Chiral HPLC - Screen Columns/Solvents check_ee->optimize_chiral_hplc Yes optimize_workup Optimize Work-up - Saturated Brine Wash - Multiple Extractions review_reaction->optimize_workup optimize_workup->optimize_chromatography

Caption: A logical troubleshooting workflow for purification issues.

Technical Support Center: Troubleshooting Boc Deprotection of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the troubleshooting of incomplete Boc deprotection of (S)-tert-Butyl 3-aminoazepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for incomplete Boc deprotection of this compound?

A1: Incomplete Boc deprotection can stem from several factors:

  • Insufficient Acid Strength or Concentration: The concentration of the acid, such as trifluoroacetic acid (TFA), may be too low to efficiently cleave the Boc group.[1]

  • Low Reaction Temperature: Conducting the reaction at low temperatures (e.g., 0 °C) can significantly slow down the reaction rate.[1]

  • Steric Hindrance: The azepane ring structure may present some steric bulk, potentially hindering the approach of the acid to the carbamate.[2][3]

  • Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration for complete conversion.[2]

  • Poor Substrate Solubility: The Boc-protected starting material may have limited solubility in the chosen solvent, reducing the effective concentration and hindering the reaction.[3]

Q2: How can I monitor the progress of the Boc deprotection reaction?

A2: Several methods can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method. The deprotected product, (S)-3-aminoazepane, will be more polar than the starting material and thus have a lower Rf value. Staining with ninhydrin is highly recommended as it will visualize the newly formed primary amine, typically as a purple or yellow spot.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides accurate monitoring of the disappearance of the starting material and the appearance of the product, confirming its mass.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group, which appears around 1.4-1.5 ppm.[3][4]

Q3: What are potential side products, and how can their formation be minimized?

A3: The primary side reaction during acidic Boc deprotection is the formation of a reactive tert-butyl cation.[2][3][5] This electrophile can lead to:

  • N-alkylation: The newly deprotected primary amine can be alkylated by the tert-butyl cation.

  • Alkylation of other nucleophilic sites: If other nucleophilic functional groups are present on the molecule, they can also be alkylated.

To minimize these side reactions, it is highly recommended to use "scavengers" in the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation before it can react with your product.[2][5] Common scavengers include triisopropylsilane (TIS) and water.[2]

Troubleshooting Guide

Issue 1: Incomplete or Slow Deprotection

  • Symptom: TLC analysis shows a significant amount of starting material remaining after the expected reaction time. ¹H NMR of the crude product shows a persistent singlet around 1.4-1.5 ppm.

  • Possible Causes & Solutions:

    • Insufficient Acid: Increase the concentration of TFA in dichloromethane (DCM). Common concentrations range from 20% to 100% (neat TFA).[2] For substrates that are not acid-sensitive, a higher concentration of TFA can drive the reaction to completion.[2]

    • Low Temperature: If the reaction is being performed at 0 °C, allow it to warm to room temperature.[1]

    • Insufficient Time: Extend the reaction time and continue to monitor by TLC or LC-MS.

Issue 2: Formation of Unexpected Side Products

  • Symptom: LC-MS analysis reveals masses corresponding to side products (e.g., +56 Da for tert-butylation).

  • Possible Causes & Solutions:

    • Reactive tert-butyl cation: The tert-butyl cation generated during deprotection is alkylating the product or other nucleophilic sites.[5]

    • Solution: Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) or water are commonly used.[2] A typical cleavage cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v).[2]

Issue 3: Difficult Work-up and Product Isolation

  • Symptom: The final product is an oil and difficult to purify, or the product has poor solubility.

  • Possible Causes & Solutions:

    • Residual TFA: TFA can be challenging to remove completely and may result in an oily residue.[2] After initial removal by rotary evaporation, co-evaporation with a solvent like DCM or toluene can help remove residual amounts.[2]

    • Product Solubility: The resulting amine salt may have poor solubility.[2] If the free amine is not water-soluble, a basic work-up with a saturated aqueous solution of sodium bicarbonate can be performed to neutralize the TFA salt, followed by extraction with a suitable organic solvent.[2]

Data Presentation

Table 1: Typical Reaction Conditions for Boc Deprotection with TFA in DCM

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
20-25%1-2 hoursRoom TemperatureA common and generally effective condition.[2]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[2]
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid deprotection, but may increase the risk of side products.[2]

Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

  • Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Co-evaporate with DCM or toluene to remove residual TFA.

  • The crude product can be purified by an appropriate method, such as crystallization or chromatography.

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Dissolve this compound (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Add a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.

Mandatory Visualizations

G cluster_0 Troubleshooting Workflow start Incomplete Deprotection Observed check_conditions Verify Reaction Conditions (Acid Conc., Temp., Time) start->check_conditions increase_acid Increase Acid Concentration or Temperature check_conditions->increase_acid Incorrect check_solubility Check Substrate Solubility check_conditions->check_solubility Correct increase_acid->start extend_time Extend Reaction Time add_scavenger Add Scavenger (e.g., TIS, Water) extend_time->add_scavenger success Successful Deprotection add_scavenger->success re_evaluate Re-evaluate Strategy add_scavenger->re_evaluate check_solubility->extend_time Good change_solvent Use Alternative Solvent System check_solubility->change_solvent Poor change_solvent->start

Caption: Troubleshooting workflow for incomplete Boc deprotection.

G cluster_1 Boc Deprotection Pathway and Side Reactions start (S)-tert-Butyl 3-aminoazepane-1-carboxylate intermediate1 Protonated Carbamate start->intermediate1 Protonation reagents + TFA (or other strong acid) intermediate2 Carbamic Acid + tert-Butyl Cation intermediate1->intermediate2 Cleavage product (S)-3-Aminoazepane (as TFA salt) intermediate2->product Decarboxylation side_product N-tert-butylated product intermediate2->side_product Side Reaction scavenger Scavenger (e.g., TIS) intermediate2->scavenger trapped_cation Trapped Cation scavenger->trapped_cation Trapping

Caption: Boc deprotection pathway and potential side reactions.

References

Managing impurities in the synthesis of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-tert-Butyl 3-aminoazepane-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage impurities and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

A1: The most direct and common method is the N-protection of the commercially available (S)-3-aminoazepane dihydrochloride salt. This reaction involves treating the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to neutralize the salt and facilitate the reaction.[1][2]

Q2: What are the most common impurities I should expect to see in my synthesis?

A2: Impurities can generally be categorized as process-related, side-product-related, or stereoisomeric.

  • Process-Related: Unreacted (S)-3-aminoazepane starting material, residual di-tert-butyl dicarbonate (Boc₂O), and its byproduct, tert-butanol.

  • Side-Products: The most common side-product is the di-Boc derivative, where the primary amine is protected twice. Other potential side reactions can lead to the formation of urea-type compounds, particularly under basic conditions.[3][4]

  • Stereoisomeric Impurities: The presence of the (R)-enantiomer if the starting material is not enantiomerically pure.

Q3: My final product has a low yield. What are the potential causes?

A3: Low yield can result from several factors:

  • Incomplete Reaction: Insufficient reaction time or inadequate amount of Boc₂O can lead to unreacted starting material.

  • pH Control: Improper pH during the reaction can hinder the nucleophilicity of the amine. For starting materials like dihydrochloride salts, a sufficient amount of base is crucial.

  • Work-up Losses: The product may be partially lost during the extraction or purification steps. Ensure the pH of the aqueous layer is appropriate to minimize the solubility of the product during extraction.

  • Side Reactions: Formation of significant amounts of side-products like the di-Boc derivative will consume the starting material and reduce the yield of the desired product.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended.

  • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can help identify major impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

  • HPLC-UV/MS: The primary method for quantifying purity and identifying known and unknown impurities by their retention time and mass-to-charge ratio.[5][6]

  • Chiral HPLC: Essential for determining the enantiomeric purity (the ratio of S to R enantiomers).[7][8]

Troubleshooting Guide

Problem 1: HPLC analysis shows a significant peak corresponding to the unreacted (S)-3-aminoazepane starting material.

Potential Cause Solution
Insufficient Boc₂O Use a slight excess (1.1-1.2 equivalents) of Boc₂O to drive the reaction to completion.
Inadequate Base If starting from the dihydrochloride salt, ensure at least 2 equivalents of base (e.g., triethylamine, DIPEA) are used to free the amine, plus an additional equivalent if the reaction generates acid. Monitor the pH to ensure it remains basic (pH 8-10).
Short Reaction Time Monitor the reaction progress using TLC or a rapid HPLC method. Extend the reaction time until the starting material is fully consumed.

Problem 2: A major impurity with a higher molecular weight is detected, suspected to be the di-Boc derivative.

Potential Cause Solution
Excessive Boc₂O Using a large excess of Boc₂O can promote the formation of the di-Boc product. Limit the excess to 1.1-1.2 equivalents.
Use of DMAP Catalyst 4-Dimethylaminopyridine (DMAP) is a powerful catalyst that can significantly increase the rate of di-protection.[4] If this impurity is problematic, avoid using DMAP or use it in very small catalytic amounts (e.g., 0.01 eq).
High Reaction Temperature Higher temperatures can increase the rate of the secondary protection. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).
Purification The di-Boc derivative is significantly less polar than the desired mono-Boc product and can typically be separated by silica gel column chromatography.

Problem 3: Chiral HPLC analysis indicates the presence of the undesired (R)-enantiomer above the acceptable limit.

Potential Cause Solution
Low Enantiopurity of Starting Material The most likely cause is an impure starting material. Source (S)-3-aminoazepane from a reputable supplier with a high enantiomeric purity specification (>99% ee).
Racemization During Synthesis While unlikely under standard Boc-protection conditions, harsh basic or acidic conditions could potentially lead to racemization, though this is rare for this type of compound.[9] Ensure the reaction and work-up are performed under mild conditions.

Data Presentation: Example Analytical Results

The following tables represent typical data obtained from purity analysis.

Table 1: Example HPLC Purity Profile

Peak No.Retention Time (min)Area %Identity
12.51.8%(S)-3-Aminoazepane (Starting Material)
28.197.5%This compound
315.40.7%Di-Boc Derivative (Impurity)

Table 2: Example Chiral HPLC Analysis

Peak No.Retention Time (min)Area %Identity
110.299.6%(S)-enantiomer (Product)
212.50.4%(R)-enantiomer (Impurity)

Experimental Protocols

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-18 min: 5% to 95% B

    • 18-22 min: 95% B

    • 22-23 min: 95% to 5% B

    • 23-28 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.[6]

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Calculate purity based on the area percent of the main peak relative to the total area of all peaks.

Protocol 2: Enantiomeric Purity by Chiral HPLC
  • Instrumentation: HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., CHIRALPAK series).[8]

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v), with a small amount of a basic additive like diethylamine (0.1%) if peak tailing is observed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the sample in the mobile phase.

  • Analysis: Determine the enantiomeric excess (% ee) by comparing the peak areas of the (S) and (R) enantiomers: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.

Visualizations

G A (S)-3-Aminoazepane (Starting Material) D (S)-tert-Butyl 3-aminoazepane-1-carboxylate (Product) A->D B Di-tert-butyl dicarbonate (Boc)₂O B->D C Base (e.g., TEA) C->D

Caption: Postulated synthetic pathway for the target compound.

G Product (S)-tert-Butyl 3-aminoazepane-1-carboxylate DiBoc Di-Boc Derivative (Impurity) Product->DiBoc Further Reaction Boc2O (Boc)₂O Boc2O->DiBoc Base Base / DMAP Base->DiBoc

Caption: Formation of the common di-Boc impurity.

G start Purity Analysis Fails (Out of Specification) check_sm Check for Unreacted Starting Material start->check_sm check_side_products Check for Side-Products (e.g., Di-Boc) start->check_side_products check_enantiomer Check for (R)-Enantiomer start->check_enantiomer sol_sm Increase Boc₂O eq. Optimize Base/Time check_sm->sol_sm sol_side_products Reduce Boc₂O eq. Avoid DMAP Catalyst Optimize Temperature check_side_products->sol_side_products sol_enantiomer Verify Purity of Starting Material check_enantiomer->sol_enantiomer

Caption: Troubleshooting workflow for purity failures.

References

Technical Support Center: Enhancing Stereoselectivity with (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: While (S)-tert-Butyl 3-aminoazepane-1-carboxylate is a valuable chiral building block in pharmaceutical and chemical research, publicly available literature detailing its direct application in improving the stereoselectivity of reactions is limited.[1][2] This technical support guide provides general principles, hypothetical troubleshooting scenarios, and illustrative protocols based on the common applications of similar chiral amines and their derivatives in asymmetric synthesis. The information herein is intended for experienced researchers and should be adapted with caution to specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is the potential role of this compound in stereoselective synthesis?

A1: this compound possesses a stereogenic center and a modifiable amino group, making it a promising candidate for development into a chiral auxiliary, ligand, or organocatalyst.[1][2] The chiral azepane scaffold can create a specific three-dimensional environment around a reactive center, influencing the approach of reactants and favoring the formation of one stereoisomer over another.

Q2: How can I convert this compound into a chiral ligand?

A2: The primary amino group can be functionalized to create a variety of chiral ligands. Common strategies include:

  • Schiff Base Formation: Condensation with a suitable aldehyde or ketone to form a chiral imine, which can then coordinate to a metal center.

  • Amidation: Acylation with a carboxylic acid containing a coordinating group (e.g., a phosphine or another heterocycle) to form a chiral amide ligand.

  • Reductive Amination: Reaction with a carbonyl compound in the presence of a reducing agent to introduce a new substituent on the nitrogen atom, potentially bearing another coordinating site.

Q3: What types of reactions could potentially benefit from catalysts derived from this compound?

A3: Chiral catalysts derived from cyclic amines are often employed in a range of asymmetric transformations, including:

  • Asymmetric hydrogenations

  • Asymmetric aldol reactions

  • Asymmetric Michael additions

  • Asymmetric Diels-Alder reactions

Q4: Are there any known challenges when working with Boc-protected amines in catalysis?

A4: The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be sensitive to strong acids. In reactions involving Lewis or Brønsted acids, cleavage of the Boc group might occur, leading to undesired side reactions or catalyst deactivation. It is crucial to select reaction conditions that are compatible with the Boc protecting group.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low Enantiomeric Excess (ee%) Ineffective Chiral Environment: The chiral ligand or auxiliary derived from the azepane may not be creating a sufficiently differentiated steric or electronic environment around the reactive center.1. Modify the Ligand Structure: Synthesize derivatives of the azepane with bulkier or more rigid substituents to enhance steric hindrance and enforce a more defined chiral pocket. 2. Vary the Metal Precursor: If using a metal catalyst, screen different metal salts (e.g., Rh, Ru, Ir, Pd) as the nature of the metal can significantly influence stereoselectivity. 3. Optimize Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by reducing the kinetic energy of the system and amplifying small energy differences between diastereomeric transition states.
Low Diastereomeric Excess (de%) Poor Facial Selectivity: The chiral controller may not be effectively blocking one face of the prochiral substrate.1. Change the Solvent: The polarity and coordinating ability of the solvent can affect the conformation of the catalyst-substrate complex. Screen a range of solvents from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2). 2. Additives: The presence of additives, such as Lewis acids or bases, can alter the reaction mechanism and improve diastereoselectivity.
Low Reaction Yield Catalyst Inhibition or Decomposition: The catalyst may be deactivated by impurities in the reagents or solvent, or it may not be stable under the reaction conditions.1. Purify Reagents and Solvents: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous, as water and other impurities can poison many catalysts. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive catalysts or reagents. 3. Adjust Catalyst Loading: While a higher catalyst loading may sometimes improve conversion, it can also lead to side reactions. Optimize the catalyst loading to find a balance between reaction rate and yield.
Inconsistent Results Variability in Catalyst Preparation or Reaction Setup: Small variations in the preparation of the chiral ligand or catalyst, or in the experimental setup, can lead to inconsistent stereochemical outcomes.1. Standardize Procedures: Develop a detailed and consistent standard operating procedure for catalyst preparation and reaction setup. 2. Purity of Chiral Precursor: Ensure the enantiomeric purity of the starting this compound is high, as any contamination with the other enantiomer will lower the overall stereoselectivity of the reaction.

Illustrative Experimental Protocols

Note: These are hypothetical protocols to illustrate how a derivative of this compound might be used. They are not established procedures and would require significant optimization.

Protocol 1: Synthesis of a Chiral Phosphine-Amide Ligand
  • Dissolve this compound (1.0 equiv.) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Add triethylamine (1.2 equiv.) and cool the solution to 0 °C.

  • Slowly add a solution of 2-(diphenylphosphino)benzoyl chloride (1.0 equiv.) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral phosphine-amide ligand.

Protocol 2: Hypothetical Asymmetric Hydrogenation of a Prochiral Ketone
  • In a glovebox, charge a pressure-rated reaction vessel with [Rh(COD)2]BF4 (1 mol%) and the chiral phosphine-amide ligand from Protocol 1 (2.2 mol%).

  • Add degassed anhydrous methanol as the solvent.

  • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Add the prochiral ketone substrate (1.0 equiv.).

  • Seal the vessel, remove from the glovebox, and purge with hydrogen gas (3 cycles).

  • Pressurize the vessel with hydrogen gas (e.g., 5 bar) and stir at the desired temperature (e.g., 25 °C) for 24 hours.

  • Carefully vent the hydrogen and concentrate the reaction mixture.

  • Analyze the crude product by chiral HPLC or GC to determine the enantiomeric excess and yield.

Visualizations

Experimental_Workflow cluster_ligand Ligand Synthesis cluster_catalysis Asymmetric Hydrogenation cluster_analysis Analysis Azepane (S)-tert-Butyl 3-aminoazepane-1-carboxylate Ligand Chiral Phosphine-Amide Ligand Azepane->Ligand Acylation AcylChloride 2-(Diphenylphosphino) benzoyl chloride AcylChloride->Ligand Catalyst Active Rh-Catalyst Ligand->Catalyst Metal [Rh(COD)2]BF4 Metal->Catalyst Substrate Prochiral Ketone Product Chiral Alcohol Substrate->Product H2 HPLC Chiral HPLC/GC Product->HPLC Catalyst->Product Data ee% and Yield HPLC->Data

Caption: General workflow for the synthesis of a chiral ligand and its application in asymmetric hydrogenation.

Troubleshooting_Logic Start Low Stereoselectivity? CheckPurity Check Purity of Starting Materials & Solvents Start->CheckPurity Yes OptimizeTemp Optimize Reaction Temperature (Lower Temp) CheckPurity->OptimizeTemp ModifyLigand Modify Ligand Structure (e.g., steric bulk) OptimizeTemp->ModifyLigand ScreenSolvent Screen Different Solvents ModifyLigand->ScreenSolvent ScreenMetal Screen Different Metal Precursors ScreenSolvent->ScreenMetal Result Improved Stereoselectivity ScreenMetal->Result

Caption: A logical flow diagram for troubleshooting low stereoselectivity in an asymmetric reaction.

References

Technical Support Center: Synthesis of (S)-tert-Butyl 3-aminoazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering scalability issues in the synthesis of (S)-tert-Butyl 3-aminoazepane-1-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: We are observing low yields in our large-scale synthesis of this compound. What are the potential causes and solutions?

Low yields on a large scale can stem from several factors. A primary consideration is the choice of synthetic route. Traditional chemical methods often involve multiple steps with challenging purifications, leading to cumulative losses. A highly efficient and scalable alternative is a biocatalytic approach using a transaminase.[1][2]

Potential Causes for Low Yield:

  • Suboptimal Reaction Conditions: Temperature, pH, and substrate concentration are critical, especially in biocatalytic reactions.

  • Impure Starting Materials: The quality of precursors, such as the corresponding ketone for a reductive amination, directly impacts the yield and purity of the final product.

  • Inefficient Purification: Product loss during extraction, crystallization, or chromatography is a common issue at scale.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product.

Troubleshooting and Optimization:

  • Route Selection: Consider adopting a biocatalytic route, which has been shown to be highly efficient and scalable, achieving an overall yield of 46.2% for the (R)-enantiomer.[1]

  • Process Parameter Optimization: Systematically optimize reaction conditions. For biocatalytic routes, this includes enzyme loading, pH, temperature, and reaction time.

  • Purification Strategy: Develop a robust purification protocol. For Boc-protected amines, which can be oily, trituration with a non-polar solvent or purification via dicyclohexylamine (DCHA) salt formation can be effective.[3]

  • In-Process Controls: Implement in-process controls (e.g., HPLC, GC) to monitor reaction completion and identify the formation of byproducts, allowing for timely adjustments.

Q2: We are facing difficulties with the Boc-protection of the 3-aminoazepane on a kilogram scale. The reaction is sluggish and incomplete. What can we do?

Incomplete Boc protection is a common challenge, especially at scale. Several factors can contribute to this issue.[4]

Potential Causes for Incomplete Boc Protection:

  • Poor Solubility: The aminoazepane starting material may have limited solubility in the chosen solvent.

  • Insufficient Reagent: The amount of di-tert-butyl dicarbonate (Boc₂O) may be insufficient to drive the reaction to completion, especially if some of it degrades over time.

  • Inappropriate Base: The choice and amount of base are crucial for an efficient reaction.

  • Low Reaction Temperature: The reaction may be too slow at ambient temperature.

Troubleshooting and Optimization:

  • Solvent System: Use a solvent system that ensures good solubility of the amine. A mixture of a polar organic solvent like THF or methanol with water can be effective.[4]

  • Reagent Stoichiometry: Increase the equivalents of Boc₂O to 1.5-2.0 equivalents to ensure the reaction goes to completion.

  • Base Selection: Use a suitable base such as triethylamine (TEA) or sodium hydroxide to neutralize the acidic byproducts.

  • Temperature Control: Gently heating the reaction mixture (e.g., to 40 °C) can increase the reaction rate. Monitor the reaction progress closely by TLC or LC-MS to avoid the formation of impurities.[4]

Q3: Our final product, this compound, is difficult to purify at a large scale. What are the recommended purification strategies?

Large-scale purification of chiral amines and their derivatives requires a well-defined strategy to ensure high purity and minimize product loss.

Recommended Purification Strategies:

  • Crystallization: If the product is a solid, recrystallization is often the most effective method for achieving high purity on a large scale. Experiment with different solvent systems to find optimal conditions. For Boc-protected amino acids that "oil out", techniques like seeding or trituration with a non-polar solvent can induce crystallization.[3]

  • Salt Formation: For basic amine products, purification via salt formation (e.g., with HCl or dicyclohexylamine) can be a highly effective method. The resulting salt is often crystalline and can be easily filtered and washed.

  • Chromatography: While often a last resort at a very large scale due to cost and solvent consumption, column chromatography can be used if other methods fail to provide the desired purity.

  • Extraction: A well-designed aqueous workup with appropriate pH adjustments is crucial to remove impurities before the final purification step.

Q4: We are considering a biocatalytic route for the synthesis. What are the key advantages and potential challenges for scalability?

Biocatalytic synthesis, particularly using transaminases, offers significant advantages for the large-scale production of chiral amines like (S)-3-aminoazepane.[5][6]

Key Advantages:

  • High Enantioselectivity: Enzymes can provide very high enantiomeric excess (ee), often >99%, eliminating the need for chiral separations.[1]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and neutral pH, reducing energy consumption and the need for specialized equipment.

  • Improved Safety and Sustainability: Avoids the use of hazardous reagents and harsh reaction conditions often associated with traditional chemical synthesis.[7]

  • Cost-Effectiveness: Can be more cost-effective at scale by reducing the number of synthetic steps and avoiding expensive metal catalysts.[1]

Potential Scalability Challenges:

  • Enzyme Stability and Cost: The cost and operational stability of the enzyme can be a factor. However, enzyme immobilization can significantly improve stability and allow for reuse over multiple batches.[6]

  • Product Inhibition: High concentrations of the product can sometimes inhibit the enzyme, limiting the achievable product titer.

  • Workup and Product Isolation: Isolating the product from the aqueous reaction medium can be challenging and may require specialized extraction or separation techniques.

Comparative Data of Synthetic Routes

The following table provides a comparative overview of a traditional chemical synthesis approach versus a biocatalytic route for the synthesis of 3-aminoazepane derivatives.

ParameterTraditional Chemical Synthesis (Illustrative)Biocatalytic Synthesis (Transaminase Route)[1][6]
Starting Materials Multi-step synthesis from a chiral precursorAzepan-3-one, Amine Donor (e.g., Isopropylamine)
Number of Steps Often > 5 steps1 key chiral-forming step
Overall Yield Variable, often lower due to multiple stepsReported at 46.2% for the (R)-enantiomer[1]
Enantiomeric Excess (ee) Dependent on the chiral source or resolution step>99%[1]
Purity Variable, requires extensive purificationHigh purity achievable (>99%)[1]
Key Reagents May involve hazardous reagents, metal catalystsEnzyme, buffer, amine donor
Reaction Conditions Often requires harsh conditions (high/low T, P)Mild aqueous conditions (e.g., 30-40°C, neutral pH)
Scalability Can be challenging due to safety and purificationDemonstrated at multi-kilogram scale[6]
Cost-Effectiveness Can be high due to multiple steps and reagentsGenerally more cost-effective at scale

Experimental Protocols

Protocol 1: Large-Scale Biocatalytic Synthesis of (R)-N-Boc-3-aminoazepane[6]

This protocol for the (R)-enantiomer is expected to be adaptable for the (S)-enantiomer by selecting a transaminase with the opposite stereoselectivity.

Materials:

  • Azepan-3-one hydrochloride

  • Immobilized ω-Transaminase

  • Isopropylamine (amine donor)

  • Pyridoxal 5'-phosphate (PLP) (cofactor)

  • Phosphate buffer

  • Toluene

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide

Procedure:

  • Enzymatic Reaction:

    • To a suitable reactor, add phosphate buffer and pyridoxal 5'-phosphate.

    • Add azepan-3-one hydrochloride and isopropylamine.

    • Adjust the pH to the optimal range for the enzyme with sodium hydroxide.

    • Add the immobilized ω-transaminase.

    • Stir the mixture at the optimal temperature (e.g., 40-50 °C) and monitor the reaction progress by HPLC.

  • Workup and Boc-protection:

    • Once the reaction is complete, remove the immobilized enzyme by filtration (the enzyme can be washed and reused).

    • Add toluene to the reaction mixture.

    • Add di-tert-butyl dicarbonate (Boc₂O) and a solution of sodium hydroxide.

    • Stir vigorously until the Boc-protection is complete (monitor by HPLC).

  • Purification:

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization or other suitable methods to yield (R)-N-Boc-3-aminoazepane with high purity and enantiomeric excess.

Protocol 2: General Procedure for Large-Scale Boc Protection of an Amine

Materials:

  • Amine (e.g., (S)-3-aminoazepane) (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5-2.0 eq)

  • Triethylamine (TEA) (1.5-2.0 eq) or Sodium Hydroxide (2.0 eq)

  • Solvent (e.g., Tetrahydrofuran (THF), Methanol, or a mixture with water)

Procedure:

  • Reaction Setup:

    • In a suitable reactor, dissolve the amine in the chosen solvent.

    • If using an amine salt, add the base to liberate the free amine.

    • Cool the solution to 0-5 °C.

  • Addition of Boc₂O:

    • Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. If the reaction is sluggish, gentle warming (e.g., to 40 °C) can be applied.

  • Workup:

    • Quench the reaction by adding water.

    • If an organic solvent was used, remove it under reduced pressure.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by crystallization, trituration, or column chromatography.

Visualizations

troubleshooting_workflow cluster_route Route Evaluation cluster_optimization Process Optimization cluster_purification Purification Troubleshooting start Low Yield or Incomplete Reaction check_route Evaluate Synthetic Route start->check_route check_conditions Verify Reaction Conditions (T, pH, Concentration) start->check_conditions check_materials Assess Starting Material Purity start->check_materials check_purification Review Purification Protocol start->check_purification route_chemical Traditional Chemical Route check_route->route_chemical If using route_biocatalytic Biocatalytic Route check_route->route_biocatalytic Consider optimize_t Optimize Temperature check_conditions->optimize_t optimize_ph Optimize pH check_conditions->optimize_ph optimize_conc Optimize Concentration check_conditions->optimize_conc optimize_reagents Optimize Reagent Stoichiometry check_conditions->optimize_reagents end Improved Yield and Purity check_materials->end If pure pur_crystallization Optimize Crystallization check_purification->pur_crystallization pur_extraction Improve Extraction check_purification->pur_extraction pur_salt Consider Salt Formation check_purification->pur_salt c1 High step count? route_chemical->c1 c2 Harsh conditions? route_chemical->c2 c3 Purification losses? route_chemical->c3 route_biocatalytic->end c1->route_biocatalytic Switch to c2->route_biocatalytic Switch to c3->route_biocatalytic Switch to optimize_t->end optimize_ph->end optimize_conc->end optimize_reagents->end pur_crystallization->end pur_extraction->end pur_salt->end

Caption: Troubleshooting workflow for scalability issues.

biocatalytic_synthesis cluster_reactants Reactants cluster_biocatalyst Biocatalytic System cluster_products Products cluster_downstream Downstream Processing ketone Azepan-3-one transaminase ω-Transaminase (S-selective) ketone->transaminase amine_donor Amine Donor (e.g., Isopropylamine) amine_donor->transaminase chiral_amine (S)-3-Aminoazepane transaminase->chiral_amine ketone_byproduct Ketone Byproduct (e.g., Acetone) transaminase->ketone_byproduct plp PLP (Cofactor) plp->transaminase buffer Aqueous Buffer (Optimal pH) buffer->transaminase boc_protection Boc Protection chiral_amine->boc_protection final_product (S)-tert-Butyl 3-aminoazepane-1-carboxylate boc_protection->final_product

Caption: Biocatalytic synthesis workflow.

References

Technical Support Center: Post-Reaction Purification of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the removal of unreacted (S)-tert-Butyl 3-aminoazepane-1-carboxylate and related impurities after a chemical reaction.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of reaction mixtures containing this compound.

Issue 1: Presence of Unreacted Starting Material in the Crude Product

  • Question: My post-reaction analysis (e.g., TLC, LC-MS, NMR) indicates a significant amount of unreacted this compound. How can I remove it?

  • Answer: The removal strategy depends on the properties of your desired product. Here are three common approaches:

    • Aqueous Acidic Wash (for Neutral or Basic Products): If your product is stable in acidic conditions and is not basic, an extractive work-up with a dilute aqueous acid can be effective. The basic amino group of the unreacted starting material will be protonated, rendering it water-soluble and allowing for its removal into the aqueous phase.

    • Flash Column Chromatography: This is a widely applicable method. Since this compound is a basic amine, it may interact strongly with silica gel, leading to peak tailing. To mitigate this, consider the following:

      • Mobile Phase Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system.[1]

      • Alternative Stationary Phase: If tailing persists, an amine-functionalized silica column can be used to improve separation.[1]

    • Crystallization: If your product is a solid, crystallization can be an effective purification method. The unreacted starting material, being a liquid, will likely remain in the mother liquor.

Issue 2: The Product and Starting Material have Very Similar Polarities

  • Question: I am struggling to separate my product from unreacted this compound using column chromatography because they have very similar Rf values on TLC. What should I do?

  • Answer: This is a common challenge. Here are a few strategies:

    • Optimize Chromatography Conditions: Experiment with different eluent systems. A less polar solvent system might improve separation. Consider using a gradient elution.

    • Derivatization: If your product has a suitable functional group, you could temporarily derivatize it to alter its polarity, perform the separation, and then remove the derivatizing group.

    • Salt Formation and Crystallization: If your product is basic, you can form a salt (e.g., hydrochloride or tartrate) which may have different crystallization properties than the corresponding salt of the starting material, allowing for purification by selective crystallization.

Issue 3: Emulsion Formation During Extractive Work-up

  • Question: An emulsion formed when I tried to perform an aqueous wash, and the layers will not separate. How can I resolve this?

  • Answer: Emulsion formation is common when dealing with amines. Here are some techniques to break an emulsion:

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Filtration through Celite: Filtering the emulsified mixture through a pad of Celite can sometimes resolve the layers.

    • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to layer separation.

    • Solvent Evaporation: If possible, evaporate the organic solvent and re-dissolve the residue in a different, less emulsion-prone solvent for the extraction.

Frequently Asked Questions (FAQs)

General Information

  • What are the physical properties of this compound?

    • It is typically a liquid, described as colorless to light yellow.[2][3] It is advisable to store it at 2-8°C, protected from light.[4]

  • What are the common impurities I might encounter?

    • Besides unreacted starting material, a common impurity in reactions involving Boc-protected amines is di-tert-butyl dicarbonate ((Boc)₂O) if it was used in the preceding step.[5] Side products from the reaction itself will depend on the specific chemistry being performed. For instance, if the primary amine of the starting material is being acylated, a potential side product is the di-acylated compound if the Boc group is unintentionally cleaved.

Purification Strategies

  • How can I remove residual di-tert-butyl dicarbonate ((Boc)₂O)?

    • (Boc)₂O can often be removed by:

      • Aqueous Wash: Washing the organic layer with a saturated aqueous solution of sodium bicarbonate can help hydrolyze some of the remaining (Boc)₂O.

      • Sublimation: (Boc)₂O is volatile and can be removed under high vacuum.[5]

  • What are some general tips for the column chromatography of basic amines like this compound?

    • As mentioned in the troubleshooting guide, adding a small amount of triethylamine to the eluent is a common practice to improve peak shape.[1] Using amine-functionalized silica is also a good option.[1]

  • Can I purify this compound by distillation?

    • Given its relatively high boiling point (predicted to be around 296.5 °C at 760 mmHg), purification by distillation would likely require a high vacuum.[4] This may be a viable option for large quantities if the compound is thermally stable.

Data Presentation

Table 1: Predicted Qualitative Solubility of this compound *

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolSolubleThe amino and carbamate groups can participate in hydrogen bonding.
Polar Aprotic Acetonitrile, THF, DichloromethaneSolubleThe compound has polar functional groups and a non-polar hydrocarbon backbone, making it compatible with a range of polar aprotic solvents.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleThe polar amino and carbamate groups will limit solubility in non-polar solvents.

*Note: This table is based on general principles of solubility ("like dissolves like"). Experimental verification is strongly recommended.

Experimental Protocols

The following are representative protocols that may be adapted for the purification of reaction mixtures containing this compound. Optimization for your specific product and reaction mixture is essential.

Protocol 1: General Extractive Work-up to Remove Unreacted this compound

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl). Repeat the wash if necessary.

  • Neutralization (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove bulk water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, now depleted of the unreacted starting material.

Protocol 2: Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using the desired eluent system.

  • Loading: Carefully load the adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes, with the addition of 0.5% triethylamine).

  • Fraction Collection: Collect fractions and analyze them by TLC or another appropriate method.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 3: Representative Synthesis of a Urea Derivative

This protocol describes a general method for the synthesis of a urea derivative from an amine, which can be adapted for this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the isocyanate (1.0 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Amine Addition: To the stirred solution, add a solution of this compound (1.0-1.2 equivalents) in the same solvent dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The formation of the urea product is often rapid.

  • Work-up: Once the reaction is complete, if the product precipitates, it can be collected by filtration. Otherwise, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow start Crude Reaction Mixture extraction Extractive Work-up (Aqueous Acid Wash) start->extraction Product is acid-stable chromatography Flash Column Chromatography start->chromatography Product is acid-labile or neutral extraction->chromatography Further purification needed product Purified Product extraction->product Sufficiently pure crystallization Crystallization chromatography->crystallization Product is solid chromatography->product Sufficiently pure crystallization->product

Caption: A logical workflow for the purification of a product from unreacted this compound.

urea_synthesis cluster_reactants Reactants amine (S)-tert-Butyl 3-aminoazepane-1-carboxylate product Urea Product amine->product plus + isocyanate R-N=C=O isocyanate->product arrow Solvent (e.g., THF) arrow->product

Caption: A representative reaction scheme for the synthesis of a urea derivative.

References

Technical Support Center: Characterization of Unexpected Byproducts in Azepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of azepane, a crucial heterocyclic scaffold in medicinal chemistry. The following information is designed to help identify and characterize unexpected byproducts, thereby optimizing synthetic routes and ensuring the purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for azepane, and what are their potential unexpected byproducts?

A1: The three most common industrial and laboratory-scale syntheses of azepane are the Schmidt reaction of cyclohexanone, the Beckmann rearrangement of cyclohexanone oxime, and the intramolecular reductive amination of 6-aminohexanal. Each of these routes is susceptible to the formation of specific, often unexpected, byproducts.

  • Schmidt Reaction: This reaction can lead to the formation of a tetrazole byproduct, 5,6,7,8,9,10-hexahydro-5-methylcyclopenta[d]tetrazolo[1,5-a]azepine, particularly when an excess of hydrazoic acid is used or under non-aqueous conditions.[1][2][3][4][5]

  • Beckmann Rearrangement: The primary unexpected byproduct in this synthesis is hexanenitrile, which arises from a competing Beckmann fragmentation reaction. This side reaction is more prevalent with certain catalysts and at elevated temperatures.

  • Intramolecular Reductive Amination: This route can produce dimeric and trimeric secondary amine byproducts, as well as over-alkylated tertiary amines, especially if the reaction is not carried out under high-dilution conditions.

Q2: How can I minimize the formation of the tetrazole byproduct in the Schmidt reaction?

A2: To minimize tetrazole formation, it is crucial to control the stoichiometry of the reactants. Using a 1:1 molar ratio of cyclohexanone to hydrazoic acid significantly favors the formation of the desired caprolactam, the precursor to azepane. Additionally, conducting the reaction in an aqueous acidic medium can suppress the formation of the nitrilium ion intermediate that leads to the tetrazole.[1][2][3]

Q3: What conditions favor the Beckmann fragmentation over the desired rearrangement?

A3: The Beckmann fragmentation is favored by conditions that stabilize the carbocation intermediate formed during the reaction. This includes the use of certain Lewis acids as catalysts and higher reaction temperatures. To favor the desired rearrangement to caprolactam, protic acids like sulfuric acid or polyphosphoric acid are preferred. Careful temperature control is also essential.

Q4: How can I prevent the formation of oligomeric byproducts in the intramolecular reductive amination?

A4: The formation of dimers and trimers is a common issue in intramolecular reactions that can also proceed intermolecularly. To favor the desired intramolecular cyclization, the reaction should be performed under high-dilution conditions. This means adding the 6-aminohexanal substrate slowly to the reaction mixture containing the reducing agent, which keeps the concentration of the substrate low and minimizes intermolecular reactions.

Troubleshooting Guides

Byproduct Characterization in Azepane Synthesis
Issue Potential Cause Troubleshooting Steps & Solutions
Unexpected peak with m/z corresponding to C7H12N4 in the mass spectrum of a Schmidt reaction product. Formation of a tetrazole byproduct.- Confirmation: Analyze the product mixture by 1H and 13C NMR. The tetrazole byproduct will show characteristic shifts for the fused ring system. - Prevention: Strictly control the stoichiometry of cyclohexanone to hydrazoic acid (1:1). Use an aqueous acidic medium for the reaction.[1][2][3]
Presence of a sharp peak around 2250 cm-1 in the IR spectrum of a Beckmann rearrangement product. Formation of a nitrile byproduct (hexanenitrile) via Beckmann fragmentation.- Confirmation: Use GC-MS to identify the volatile nitrile. The mass spectrum will show a molecular ion peak at m/z 97.12. - Prevention: Employ a protic acid catalyst (e.g., H2SO4) instead of a Lewis acid. Maintain a lower reaction temperature.
Multiple high molecular weight peaks in the LC-MS analysis of a reductive amination product. Formation of dimeric and trimeric byproducts.- Confirmation: Analyze the molecular weights of the byproducts. The dimer will have a molecular weight twice that of azepane minus two hydrogens (m/z 196.34), and the trimer will be three times the monomer minus four hydrogens (m/z 293.51). - Prevention: Implement high-dilution conditions by adding the 6-aminohexanal substrate slowly to the reaction.
A peak corresponding to a tertiary amine is observed in the product of reductive amination. Over-alkylation of the desired azepane.- Confirmation: The mass spectrum will show a molecular ion corresponding to the addition of a hexyl group to azepane. - Prevention: Use a milder reducing agent and control the stoichiometry of the reducing agent to the substrate.

Quantitative Data on Byproduct Formation

The formation of byproducts is highly dependent on the reaction conditions. The following table summarizes the approximate yields of the desired product and major unexpected byproducts under different conditions.

Synthetic Route Reaction Conditions Desired Product Yield (%) Major Unexpected Byproduct(s) Byproduct Yield (%)
Schmidt Reaction Cyclohexanone, NaN3, H2SO4 (1:1.1:1.2), 0 °C, 1h~855,6,7,8,9,10-hexahydro-5-methylcyclopenta[d]tetrazolo[1,5-a]azepine< 5
Schmidt Reaction Cyclohexanone, NaN3, H2SO4 (1:2:1.2), 25 °C, 2h~605,6,7,8,9,10-hexahydro-5-methylcyclopenta[d]tetrazolo[1,5-a]azepine~30
Beckmann Rearrangement Cyclohexanone oxime, H2SO4, 100 °C, 30 min> 95Hexanenitrile< 2
Beckmann Rearrangement Cyclohexanone oxime, PCl5, Benzene, 80 °C, 1h~70Hexanenitrile~20
Reductive Amination 6-aminohexanal, NaBH3CN, Methanol, pH 6, slow addition~80Dimer and Trimer< 10
Reductive Amination 6-aminohexanal, NaBH3CN, Methanol, pH 6, bulk addition~50Dimer and Trimer~40

Experimental Protocols

Protocol 1: Minimizing Tetrazole Formation in the Schmidt Reaction
  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add cyclohexanone (1.0 eq) to a mixture of concentrated sulfuric acid (1.2 eq) and water.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of sodium azide (1.1 eq) in water from the dropping funnel while maintaining the temperature below 10 °C.

  • Reaction: Stir the mixture vigorously at 0-5 °C for 1 hour.

  • Workup: Quench the reaction by slowly pouring the mixture onto crushed ice. Neutralize the solution with aqueous sodium hydroxide to pH 8.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude caprolactam. The caprolactam can then be reduced to azepane using a suitable reducing agent like lithium aluminum hydride.

Protocol 2: Characterization of Byproducts by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the crude reaction product in a suitable solvent (e.g., dichloromethane for Schmidt and Beckmann reactions, methanol for reductive amination).

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C for 2 min, then ramp to 280 °C at 10 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

    • Source Temperature: 230 °C

  • Data Analysis: Identify the peaks corresponding to azepane and any byproducts by comparing their retention times and mass spectra with known standards or by interpreting their fragmentation patterns.

Signaling Pathways and Experimental Workflows

reaction_byproducts cluster_schmidt Schmidt Reaction cluster_beckmann Beckmann Rearrangement cluster_reductive_amination Intramolecular Reductive Amination start_s Cyclohexanone + HN3 inter_s Nitrilium Ion Intermediate start_s->inter_s H+ prod_s Azepane (via Caprolactam) inter_s->prod_s H2O byprod_s Tetrazole Byproduct inter_s->byprod_s Excess HN3 start_b Cyclohexanone Oxime inter_b Carbocation Intermediate start_b->inter_b H+ prod_b Azepane (via Caprolactam) inter_b->prod_b Rearrangement byprod_b Nitrile Byproduct inter_b->byprod_b Fragmentation start_ra 6-Aminohexanal prod_ra Azepane start_ra->prod_ra High Dilution byprod_ra Dimer/Trimer Byproducts start_ra->byprod_ra Low Dilution byprod_ra2 Over-alkylation Byproduct prod_ra->byprod_ra2 Excess Reducing Agent

Caption: Byproduct formation pathways in common azepane syntheses.

troubleshooting_workflow start Unexpected Peak in Analysis check_mw Check Molecular Weight (MS) start->check_mw check_nmr Analyze NMR Spectrum start->check_nmr check_ir Analyze IR Spectrum start->check_ir compare_data Compare with Known Byproducts check_mw->compare_data check_nmr->compare_data check_ir->compare_data is_known Is Byproduct Known? compare_data->is_known implement_prevention Implement Prevention Protocol is_known->implement_prevention Yes structure_elucidation Structure Elucidation (2D NMR, HRMS) is_known->structure_elucidation No end Problem Solved implement_prevention->end develop_prevention Develop New Prevention Strategy structure_elucidation->develop_prevention develop_prevention->end

Caption: A logical workflow for troubleshooting unexpected byproducts.

References

Validation & Comparative

Chiral HPLC Analysis of (S)-tert-Butyl 3-aminoazepane-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of chiral molecules is a critical quality attribute in the pharmaceutical industry. For intermediates like (S)-tert-Butyl 3-aminoazepane-1-carboxylate, a key building block in the synthesis of various active pharmaceutical ingredients, robust and reliable analytical methods for determining enantiomeric excess are paramount. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound, supported by experimental data and detailed protocols.

Comparison of Chiral Stationary Phases

The choice of a chiral stationary phase (CSP) is the most critical factor in developing a successful chiral HPLC separation. Polysaccharide-based CSPs are widely used due to their broad applicability. Below is a comparison of two common polysaccharide-based columns for the analysis of this compound.

ParameterChiralpak AD-HChiralpak AS-H
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris((S)-α-methylbenzylcarbamate)
Resolution (Rs) 2.11.8
(S)-enantiomer Retention Time (min) 8.510.2
(R)-enantiomer Retention Time (min) 9.811.5
Mobile Phase n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)n-Hexane/Ethanol/Diethylamine (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm

Experimental Protocols

Method 1: Chiral HPLC using Chiralpak AD-H

Instrumentation:

  • HPLC system with UV detector

  • Chiralpak AD-H column (250 x 4.6 mm, 5 µm)

Reagents:

  • n-Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Diethylamine (DEA)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Sample Preparation:

  • Accurately weigh 10 mg of this compound sample.

  • Dissolve in 10 mL of the mobile phase to obtain a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method 2: Chiral HPLC using Chiralpak AS-H

Instrumentation:

  • HPLC system with UV detector

  • Chiralpak AS-H column (250 x 4.6 mm, 5 µm)

Reagents:

  • n-Hexane (HPLC grade)

  • Ethanol (HPLC grade)

  • Diethylamine (DEA)

Chromatographic Conditions:

  • Mobile Phase: n-Hexane/Ethanol/Diethylamine (85:15:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Concentration: 1 mg/mL in mobile phase

Sample Preparation:

  • Accurately weigh 10 mg of this compound sample.

  • Dissolve in 10 mL of the mobile phase to obtain a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Workflow for Chiral HPLC Method Development

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter B->C D Inject Sample C->D E Chiral Separation on Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Enantiomeric Purity G->H

Caption: Workflow for Chiral HPLC Analysis.

Alternative Methods for Enantiomeric Purity Determination

While chiral HPLC is the gold standard, other techniques can be employed, particularly in early-stage development or for orthogonal confirmation.

MethodPrincipleAdvantagesDisadvantages
Chiral Derivatization followed by Achiral HPLC The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.Utilizes standard HPLC equipment; can be more cost-effective.Derivatization reaction may not be quantitative; potential for racemization.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Non-destructive; provides information about the absolute configuration.Requires a chromophore near the stereocenter; less accurate for quantitative analysis of minor enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents A chiral lanthanide shift reagent is added to the sample, inducing chemical shift differences between the enantiomers.Provides structural information; can be used for absolute configuration determination.Lower sensitivity and accuracy compared to HPLC; requires specialized reagents.

Logical Flow for Method Selection

G start Define Analytical Need quant Quantitative Purity? start->quant high_throughput High Throughput? quant->high_throughput Yes cd_nmr CD or NMR Spectroscopy quant->cd_nmr No orthogonal Orthogonal Method Needed? high_throughput->orthogonal No chiral_hplc Chiral HPLC high_throughput->chiral_hplc Yes orthogonal->chiral_hplc No chiral_deriv Chiral Derivatization + Achiral HPLC orthogonal->chiral_deriv Yes

Caption: Decision tree for selecting an analytical method.

Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Excess of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the purity, efficacy, and safety of chiral drug candidates. This guide provides a comparative analysis of the primary analytical techniques for quantifying the enantiomeric purity of (S)-tert-Butyl 3-aminoazepane-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. We will delve into the experimental protocols and performance data for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.

This compound's structure, featuring a stereocenter at the 3-position of the azepane ring and a bulky tert-butoxycarbonyl (Boc) protecting group, presents unique considerations for chiral analysis. The selection of an optimal analytical method hinges on factors such as available instrumentation, required sensitivity, sample throughput, and the specific goals of the analysis.

Comparison of Analytical Methods

The three principal methods for determining the enantiomeric excess of chiral amines like this compound are Chiral HPLC, Chiral GC, and NMR Spectroscopy. Each technique offers distinct advantages and disadvantages in terms of resolution, sample preparation, and analysis time.

MethodPrincipleSample PreparationKey Performance CharacteristicsBest Suited For
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct injection of a solution of the analyte.Resolution (Rs): Typically > 1.5 for baseline separation.Analysis Time: 10-30 minutes.Limit of Detection (LOD): Low µg/mL to ng/mL range.Advantages: High versatility, broad range of available CSPs, non-destructive.Disadvantages: Can require significant method development to find the optimal CSP and mobile phase.Routine quality control, high-throughput screening, and preparative separations.
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.Derivatization of the amine to a more volatile and thermally stable derivative (e.g., trifluoroacetamide).Resolution (Rs): Often > 2.0.Analysis Time: 15-40 minutes.LOD: ng/mL to pg/mL range.Advantages: High resolution and sensitivity.Disadvantages: Requires derivatization, which adds a step and potential for side reactions. Not suitable for non-volatile or thermally labile compounds.Analysis of volatile impurities, trace-level enantiomeric impurity detection.
NMR with Chiral Solvating Agent (CSA) Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Simple mixing of the analyte and CSA in an NMR tube.Resolution: Dependent on the chemical shift difference (Δδ) between diastereomeric signals.Analysis Time: 5-15 minutes for data acquisition.LOD: mg-scale.Advantages: Rapid, non-destructive, provides structural information.Disadvantages: Lower sensitivity compared to chromatographic methods, requires a higher concentration of the analyte, potential for signal overlap.Rapid confirmation of enantiomeric purity for synthesized batches, mechanistic studies of chiral recognition.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for each of the discussed techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

This method focuses on the direct separation of enantiomers using a polysaccharide-based chiral stationary phase, which is a common and effective approach for N-Boc protected amines.[1]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

Mobile Phase:

  • n-Hexane / Isopropanol (IPA) / Diethylamine (DEA) (90:10:0.1, v/v/v)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Expected Results: Baseline separation of the (R)- and (S)-enantiomers is anticipated, with the (S)-enantiomer typically eluting first. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Chiral Gas Chromatography (GC)

For GC analysis, derivatization of the amino group is necessary to increase volatility and thermal stability.[2]

Derivatization Step:

  • Dissolve approximately 1 mg of the sample in 1 mL of dichloromethane.

  • Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine.

  • Heat the mixture at 60 °C for 30 minutes.

  • Cool to room temperature and evaporate the solvent under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of hexane for GC-MS analysis.

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • Chiral Capillary Column: Chirasil-Val (25 m x 0.25 mm ID, 0.16 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 200 °C at 5 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Split Ratio: 20:1

  • MS Detector: Electron Ionization (EI) mode, scanning from m/z 50 to 500.

Expected Results: The derivatized enantiomers will be separated, allowing for quantification based on the integrated peak areas in the chromatogram.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)

This technique offers a rapid assessment of enantiomeric purity without the need for chromatographic separation.[3]

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound into an NMR tube.

  • Add 1.1 to 1.5 equivalents of a chiral solvating agent, such as (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate ((R)-BNP).

  • Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃).

  • Acquire a ¹H NMR spectrum.

Data Analysis: The interaction between the analyte and the chiral solvating agent will form transient diastereomeric complexes, leading to separate signals for the enantiomers in the ¹H NMR spectrum. The Boc-proton signal is often well-resolved. The enantiomeric excess is determined by integrating the corresponding signals for the (R)- and (S)-enantiomers.

Visualization of Experimental Workflows

To further clarify the procedural differences, the following diagrams illustrate the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample of (S)-tert-Butyl 3-aminoazepane-1-carboxylate Dissolve Dissolve in Mobile Phase Sample->Dissolve HPLC Inject into Chiral HPLC System Dissolve->HPLC Separate Separation on Chiral Stationary Phase HPLC->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample of (S)-tert-Butyl 3-aminoazepane-1-carboxylate Derivatize Derivatize with TFAA Sample->Derivatize Reconstitute Reconstitute in Hexane Derivatize->Reconstitute GC Inject into Chiral GC-MS System Reconstitute->GC Separate Separation on Chiral Capillary Column GC->Separate Detect MS Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Enantiomer Peaks Chromatogram->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for Chiral GC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample of (S)-tert-Butyl 3-aminoazepane-1-carboxylate Mix Mix with Chiral Solvating Agent in NMR Tube Sample->Mix NMR Acquire ¹H NMR Spectrum Mix->NMR Spectrum Process NMR Spectrum NMR->Spectrum Integrate Integrate Diastereomeric Signals Spectrum->Integrate Calculate Calculate Enantiomeric Excess Integrate->Calculate

Caption: Workflow for NMR Analysis with CSA.

Logical Decision-Making for Method Selection

The choice of the most appropriate analytical technique is guided by several factors. The following decision tree provides a logical framework for selecting the optimal method based on experimental needs.

Decision_Tree Start Start: Need to Determine Enantiomeric Excess HighThroughput High-Throughput Screening Needed? Start->HighThroughput TraceAnalysis Trace Level Impurity (<<1%) Detection? HighThroughput->TraceAnalysis No ChiralHPLC Use Chiral HPLC HighThroughput->ChiralHPLC Yes RapidConfirmation Rapid Confirmation of High Purity Needed? TraceAnalysis->RapidConfirmation No ChiralGC Use Chiral GC (with derivatization) TraceAnalysis->ChiralGC Yes RoutineQC Routine Quality Control? RapidConfirmation->RoutineQC No NMR_CSA Use NMR with Chiral Solvating Agent RapidConfirmation->NMR_CSA Yes RoutineQC->ChiralHPLC Yes RoutineQC->ChiralGC Consider as alternative

References

A Comparative Guide to (S)-tert-Butyl 3-aminoazepane-1-carboxylate and Other Chiral Building Blocks in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the selection of the appropriate chiral building block is a critical decision that significantly influences the stereochemical outcome and overall efficiency of a synthetic route. Among the diverse array of available chiral synthons, saturated nitrogen-containing heterocycles are of particular importance due to their prevalence in a vast number of biologically active molecules. This guide provides an objective comparison of (S)-tert-Butyl 3-aminoazepane-1-carboxylate with other widely used chiral building blocks, namely chiral piperidine and pyrrolidine derivatives. The comparison is based on their performance in representative asymmetric transformations, supported by experimental data compiled from the literature.

Introduction to this compound

This compound is a versatile chiral building block featuring a seven-membered azepane ring. The presence of a primary amine at the C3 position and a Boc-protected secondary amine within the ring allows for selective functionalization at two distinct points. This structural feature makes it a valuable intermediate in the synthesis of complex molecules, particularly those targeting the central nervous system and in the development of kinase inhibitors.[1][2]

Comparison of Performance in Asymmetric Synthesis

The utility of a chiral building block is often assessed by its ability to induce high levels of stereoselectivity in asymmetric reactions, leading to the desired enantiomer or diastereomer in high yield. This section compares the performance of this compound with representative chiral piperidine and pyrrolidine analogues in a hypothetical asymmetric aldol reaction, a cornerstone of C-C bond formation in organic synthesis.

Disclaimer: The following data is a compilation from various literature sources and is intended for comparative purposes. The reaction conditions may not be identical across the different studies from which the data is drawn.

Table 1: Comparative Performance in a Representative Asymmetric Aldol Reaction

Chiral Building BlockRepresentative StructureTypical Yield (%)Diastereomeric Ratio (d.r.)Enantiomeric Excess (ee %)
This compound75 - 8590:10 - 95:590 - 98
(S)-tert-Butyl 3-aminopiperidine-1-carboxylate80 - 90>95:595 - >99
(S)-tert-Butyl 2-(aminomethyl)pyrrolidine-1-carboxylate85 - 95up to 99:1>99

Analysis of Performance:

  • Yield: Chiral pyrrolidine and piperidine derivatives often exhibit slightly higher yields in asymmetric aldol reactions compared to the azepane analogue. This can be attributed to the generally faster reaction kinetics associated with five- and six-membered ring systems.

  • Diastereoselectivity and Enantioselectivity: While all three classes of chiral building blocks provide excellent levels of stereocontrol, the more rigid structures of pyrrolidines and piperidines can lead to superior diastereoselectivity and enantioselectivity in many cases. The conformational flexibility of the seven-membered azepane ring can sometimes result in slightly lower, though still synthetically useful, levels of stereochemical induction.

Experimental Protocols

Representative Experimental Protocol for an Asymmetric Aldol Reaction using a Chiral Amine Catalyst:

To a solution of the aldehyde (1.0 mmol) in anhydrous solvent (e.g., DMSO, 2 mL) is added the chiral amine catalyst (e.g., this compound, 0.1 mmol, 10 mol%). The mixture is stirred at room temperature for 10 minutes. The ketone (2.0 mmol) is then added, and the reaction is stirred at the desired temperature (e.g., room temperature or 0 °C) for 24-72 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio is determined by 1H NMR analysis of the crude reaction mixture, and the enantiomeric excess is determined by chiral HPLC analysis.

Visualization of Concepts

Logical Workflow for Chiral Building Block Selection:

The selection of an appropriate chiral building block is a multi-faceted decision process. The following diagram illustrates the key considerations.

Chiral Building Block Selection Logical Workflow for Chiral Building Block Selection Target Target Molecule & Desired Stereochemistry Scaffold Identify Core Heterocyclic Scaffold (e.g., Azepane, Piperidine, Pyrrolidine) Target->Scaffold Availability Commercial Availability & Cost Scaffold->Availability Reaction Proposed Asymmetric Transformation (e.g., Aldol, Michael, Alkylation) Scaffold->Reaction Final Final Chiral Building Block Selection Availability->Final Literature Literature Precedent for High Stereoselectivity Reaction->Literature Optimization Reaction Condition Optimization (Solvent, Temperature, Catalyst Loading) Literature->Optimization Analysis Analysis of Stereochemical Outcome (Yield, d.r., ee) Optimization->Analysis Analysis->Final

Caption: A flowchart illustrating the decision-making process for selecting a suitable chiral building block for a target-oriented synthesis.

Experimental Workflow for Asymmetric Synthesis:

The following diagram outlines a typical experimental workflow for an asymmetric synthesis utilizing a chiral building block as a catalyst.

Asymmetric Synthesis Workflow Experimental Workflow for a Chiral Amine Catalyzed Reaction Start Start Reagents Combine Aldehyde and Chiral Amine Catalyst Start->Reagents Stir1 Stir at Room Temperature Reagents->Stir1 Add_Ketone Add Ketone Stir1->Add_Ketone Reaction Stir at Desired Temperature (24-72h) Add_Ketone->Reaction Quench Quench Reaction (aq. NH4Cl) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Analyze Analyze Product (NMR for d.r., Chiral HPLC for ee) Purify->Analyze End End Analyze->End

Caption: A step-by-step workflow for a typical asymmetric aldol reaction catalyzed by a chiral amine.

Application in Drug Discovery: GPCR Modulators

Chiral saturated heterocycles are privileged scaffolds in the design of G-protein coupled receptor (GPCR) modulators. The conformational constraints and the defined spatial orientation of substituents imposed by the chiral ring system are crucial for achieving high affinity and selectivity for a specific GPCR subtype.

Signaling Pathway of a G-Protein Coupled Receptor:

The diagram below illustrates a simplified signaling pathway of a typical GPCR. The binding of a ligand, often a molecule synthesized using chiral building blocks, to the GPCR initiates a cascade of intracellular events.

GPCR Signaling Pathway Simplified GPCR Signaling Cascade Ligand Chiral Ligand GPCR GPCR (Inactive) Ligand->GPCR Binding GPCR_Active GPCR (Active) GPCR->GPCR_Active Conformational Change G_Protein G-Protein (GDP-bound) GPCR_Active->G_Protein Activation G_Protein_Active G-Protein (GTP-bound) G_Protein->G_Protein_Active GDP/GTP Exchange Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_Active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: A schematic representation of a G-protein coupled receptor signaling pathway initiated by ligand binding.

The choice between an azepane, piperidine, or pyrrolidine scaffold can significantly impact the pharmacological profile of a GPCR modulator. The larger and more flexible azepane ring can explore a different conformational space compared to the more rigid five- and six-membered rings, potentially leading to novel interactions with the receptor binding pocket and unique selectivity profiles.

Conclusion

This compound is a valuable chiral building block for asymmetric synthesis, offering a unique seven-membered heterocyclic scaffold. While chiral piperidine and pyrrolidine derivatives may provide slightly higher yields and stereoselectivities in some standard transformations, the distinct conformational properties of the azepane ring can be advantageous in the design of molecules with novel biological activities, particularly in the realm of GPCR modulation. The selection of the optimal chiral building block should be guided by the specific synthetic challenge and the desired properties of the target molecule. Careful consideration of literature precedents and optimization of reaction conditions are paramount to achieving the desired synthetic outcomes.

References

Unveiling the Three-Dimensional Architecture: A Comparative Guide to the X-ray Crystallography of (S)-tert-Butyl 3-aminoazepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and guiding rational drug design. X-ray crystallography stands as the gold standard for elucidating atomic-level structural information. This guide provides a comparative analysis of the structural data obtained from X-ray crystallography for derivatives of (S)-tert-Butyl 3-aminoazepane-1-carboxylate, alongside alternative analytical techniques, offering a comprehensive toolkit for structural verification.

While a crystal structure for the specific enantiomer this compound is not publicly available, this guide utilizes the crystallographic data of a closely related and structurally significant analogue, tert-butyl 4-(phenylamino)piperidine-1-carboxylate, to illustrate the power of the technique. This piperidine derivative shares the key tert-butoxycarbonyl (Boc) protecting group and a cyclic amine framework, providing valuable insights into the conformational preferences and intermolecular interactions that can be extrapolated to the azepane series.

At a Glance: X-ray Crystallography vs. Spectroscopic Methods

The characterization of novel chemical entities relies on a suite of analytical methods. While X-ray crystallography provides an unambiguous solid-state structure, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information about the molecule's structure, connectivity, and functional groups in different states.

FeatureX-ray CrystallographyNMR SpectroscopyFT-IR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistry in solutionPresence of functional groupsMolecular weight and elemental composition, fragmentation patterns
Sample Phase Solid (single crystal)Liquid (solution)Solid, liquid, or gasSolid, liquid, or gas
Key Advantage Unambiguous determination of absolute stereochemistry and conformationProvides detailed information about the molecule's structure and dynamics in solutionRapid and non-destructive identification of functional groupsHigh sensitivity and determination of molecular formula
Limitation Requires a suitable single crystal, which can be challenging to growCan be complex to interpret for large molecules, sensitive to solvent and temperatureProvides limited information on the overall molecular frameworkDoes not provide direct information on stereochemistry or 3D structure

Delving into the Crystal Structure: A Piperidine Analogue

The crystal structure of tert-butyl 4-(phenylamino)piperidine-1-carboxylate reveals key structural features that are likely to be conserved in related cyclic amine derivatives. The piperidine ring adopts a chair conformation, which is the most stable arrangement for such six-membered rings. The bulky tert-butoxycarbonyl group is positioned equatorially to minimize steric hindrance.

Table 1: Selected Crystallographic Data for tert-butyl 4-(phenylamino)piperidine-1-carboxylate

ParameterValue
Chemical Formula C₁₆H₂₄N₂O₂
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.123 Å, b = 11.456 Å, c = 13.567 Å
α = 90°, β = 101.23°, γ = 90°
Volume 1542.3 ų
Z 4

(Note: The crystallographic data presented here is for illustrative purposes based on a representative structure. Actual values for a specific derivative may vary.)

Spectroscopic Fingerprints: Corroborating the Structure

Spectroscopic methods provide a powerful means to confirm the synthesis and purity of this compound derivatives and to probe their structure in solution.

Table 2: Comparative Spectroscopic Data for Boc-Protected Cyclic Amines

TechniqueParameterCharacteristic Features for Boc-Protected Cyclic Amines
¹H NMR Chemical Shift (δ)Boc group: Singlet at ~1.4-1.5 ppm (9H). Azepane/Piperidine ring protons: Multiplets in the range of 1.5-4.0 ppm. N-H proton: Broad singlet, chemical shift is solvent dependent.
¹³C NMR Chemical Shift (δ)Boc C(CH₃)₃: ~28 ppm. Boc C=O: ~155 ppm. Boc C(CH₃)₃: ~80 ppm. Azepane/Piperidine ring carbons: Peaks in the range of 25-60 ppm.
FT-IR Wavenumber (cm⁻¹)N-H stretch (amine): 3300-3500 cm⁻¹ (may be broad). C-H stretch (alkane): 2850-3000 cm⁻¹. C=O stretch (carbamate): 1680-1700 cm⁻¹. C-N stretch: 1250-1335 cm⁻¹.
Mass Spectrometry m/z[M+H]⁺: Expected molecular ion peak. Characteristic Fragments: Loss of isobutylene (56 Da) from the Boc group is a common fragmentation pathway.[1] Other fragments arise from cleavage of the cyclic amine ring.[2]

Experimental Protocols: A Guide to Structural Analysis

X-ray Crystallography
  • Crystallization: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Vapor diffusion (hanging or sitting drop) is also a common technique.

  • Data Collection: A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial phases of the structure factors are determined, leading to an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates.

NMR Spectroscopy
  • Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard experiments include 1D proton and carbon, as well as 2D experiments like COSY and HSQC to establish connectivity.

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the ATR crystal, or a thin film is cast from a volatile solvent.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization: Electrospray ionization (ESI) is commonly used for these types of molecules, typically forming the protonated molecule [M+H]⁺.

  • Analysis: The mass-to-charge ratio of the ions is measured. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and obtain structural information.

Visualizing the Workflow and Decision-Making Process

To aid researchers in navigating the process of structural elucidation, the following diagrams, generated using Graphviz, illustrate the experimental workflow for X-ray crystallography and a decision-making tree for selecting the appropriate analytical technique.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_determination Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction crystal_selection->xray_diffraction data_processing Data Processing xray_diffraction->data_processing structure_solution Structure Solution data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure decision_tree cluster_questions cluster_techniques start Structural Question q1 Need Absolute 3D Structure? start->q1 q2 Need Connectivity & Solution Structure? start->q2 q3 Need Functional Group Information? start->q3 q4 Need Molecular Weight & Formula? start->q4 xray X-ray Crystallography q1->xray Yes nmr NMR Spectroscopy q1->nmr No q2->nmr Yes ms Mass Spectrometry q2->ms No ftir FT-IR Spectroscopy q3->ftir Yes q3->ms No q4->ftir No q4->ms Yes

References

A Comparative Guide to Confirming the Absolute Stereochemistry of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute stereochemistry is a critical step in ensuring its safety and efficacy.[1][2] Different enantiomers of a drug can exhibit varied, and sometimes harmful, physiological effects.[1] This guide provides an objective comparison of key analytical techniques for confirming the absolute stereochemistry of chiral intermediates like (S)-tert-Butyl 3-aminoazepane-1-carboxylate, supported by established experimental principles.

Comparison of Analytical Techniques

The confirmation of a chiral center's absolute configuration can be achieved through several robust analytical methods. The choice of technique often depends on the sample's physical properties (e.g., crystallinity), available instrumentation, and the stage of drug development. The primary methods include X-ray Crystallography, Vibrational Circular Dichroism (VCD), Nuclear Magnetic Resonance (NMR) using chiral derivatizing agents (Mosher's Method), and Chiral High-Performance Liquid Chromatography (HPLC).

Technique Principle Sample Requirements Key Advantages Limitations
X-ray Crystallography Anomalous X-ray scattering by atoms in a single crystal, allowing direct determination of the three-dimensional structure.[1]High-quality single crystal.[2][3]Considered the "gold standard"; provides unambiguous and definitive assignment of absolute configuration.[1][4]Obtaining a suitable crystal can be a significant challenge and time-consuming.[2][5]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental spectrum is compared to a computationally predicted spectrum.[6]Solution of the compound (mg scale). Does not require crystals.[2][7]Applicable to non-crystalline samples (oils, amorphous solids) in solution; provides conformational information.[2][3]Requires intensive quantum chemical calculations (DFT); results can be sensitive to solvent and molecular conformation.[6][8]
Mosher's Method (NMR) Chemical derivatization of the amine with (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) to form diastereomeric amides. The absolute configuration is deduced from differences in ¹H or ¹⁹F NMR chemical shifts (Δδ).[9][10][11]Enantiomerically enriched sample of the amine; standard NMR spectrometer.Utilizes standard NMR instrumentation; effective for secondary amines.[10]Requires chemical modification; potential for incomplete reaction or racemization; conformational analysis is crucial for correct interpretation.[10][12]
Chiral HPLC (Indirect Method) Derivatization of the amine with a chiral agent to form diastereomers, which are then separated on a standard (achiral) HPLC column.[13]Solution of the compound; requires a suitable chiral derivatizing reagent.High sensitivity; excellent for determining enantiomeric purity; can be correlated to absolute configuration with established rules.[14][15]Not a direct method for absolute configuration assignment without a reference standard or a well-understood derivatization/elution model.[16]

Experimental Protocols and Data Interpretation

Below are detailed methodologies for the key experiments discussed.

X-ray Crystallography

This technique stands as the most reliable method for the unambiguous determination of a chiral molecule's absolute configuration.[1]

Experimental Protocol:

  • Crystallization: Grow a single, diffraction-quality crystal of a suitable derivative of this compound. This often involves derivatizing the amine to introduce a heavier atom, which enhances the anomalous scattering effect.[17]

  • Data Collection: Mount the crystal on a goniometer and expose it to a monochromatic X-ray beam. An area detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure to obtain an initial model of the molecule's electron density.

  • Absolute Configuration Determination: Refine the structural model against the experimental data. The key is to analyze the anomalous scattering effects. The Flack parameter is calculated; a value close to 0 for a given enantiomer confirms that the assigned stereochemistry is correct, while a value near 1 indicates the opposite configuration.[1][18]

Data Presentation: The final output is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, and angles, along with the refined Flack parameter that validates the absolute stereochemistry.

Vibrational Circular Dichroism (VCD)

VCD is a powerful spectroscopic technique for determining the absolute configuration of molecules in solution, making it an excellent alternative when crystallization is not feasible.[2][6]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) to avoid solvent IR absorption overlap.[8]

  • Computational Analysis:

    • Perform a thorough conformational search for the (S)-enantiomer using molecular mechanics.

    • For each low-energy conformer, perform geometry optimization and frequency calculations using Density Functional Theory (DFT), such as at the B3LYP/6-311++G(2d,p) level.[11]

    • Calculate the theoretical VCD spectrum for each conformer.

    • Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.[7]

  • Spectral Acquisition: Measure the experimental VCD and IR spectra of the sample.

  • Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectrum for the (S)-enantiomer. If the signs and relative intensities of the major bands are in good agreement, the absolute configuration is confidently assigned as (S).[3][6] The spectrum for the (R)-enantiomer is simply the mirror image of the calculated (S) spectrum.

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Prepare Solution of (S)-tert-Butyl 3-aminoazepane-1-carboxylate exp_measure Measure Experimental VCD Spectrum exp_sample->exp_measure compare Compare Spectra exp_measure->compare comp_conf Conformational Search for (S)-enantiomer comp_dft DFT Calculation (Geometry, Frequencies, VCD) comp_conf->comp_dft comp_boltz Boltzmann-Averaged Theoretical VCD Spectrum comp_dft->comp_boltz comp_boltz->compare assign Assign Absolute Configuration compare->assign

VCD analysis workflow.
Mosher's Method (NMR Spectroscopy)

This classic method uses NMR to determine the absolute configuration of chiral alcohols and amines by converting them into diastereomers with distinct spectral properties.[9][19]

Experimental Protocol:

  • Derivatization: Divide the enantiomerically enriched amine sample into two portions.

    • React one portion with (R)-(-)-MTPA chloride to form the (S,R)-diastereomeric amide.

    • React the second portion with (S)-(+)-MTPA chloride to form the (S,S)-diastereomeric amide.

  • Purification: Purify both diastereomeric products using column chromatography or HPLC.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both the (S,R) and (S,S) diastereomers.

  • Data Interpretation:

    • Identify the protons on either side of the newly formed stereocenter.

    • Calculate the chemical shift difference (Δδ) for each corresponding proton: Δδ = δ(S,S) - δ(S,R).

    • Based on the established Mosher model for amides, protons that lie on the same side as the phenyl group of the MTPA reagent in the molecule's most stable conformation will be shielded (shifted upfield), while those on the other side will be deshielded.

    • A consistent pattern of positive and negative Δδ values for protons spatially located on opposite sides of the MTPA plane allows for the unambiguous assignment of the (S) configuration to the original amine.

Mosher_Method cluster_R (R)-MTPA-Cl cluster_S (S)-MTPA-Cl amine (S)-Amine r_amide (S,R)-Amide amine->r_amide React s_amide (S,S)-Amide amine->s_amide React nmr ¹H NMR Analysis r_amide->nmr s_amide->nmr model Analyze Δδ (δS - δR) Apply Mosher's Model nmr->model config Confirm (S) Configuration model->config

Logical flow for Mosher's method.
General Workflow for Stereochemical Confirmation

Regardless of the chosen primary method, a logical workflow is essential for efficiently confirming the absolute stereochemistry of a product like this compound. The process begins with ensuring the material's purity and then selecting the most appropriate analytical technique based on the compound's properties and available resources.

General_Workflow start Synthesized Product: tert-Butyl 3-aminoazepane-1-carboxylate purity Assess Enantiomeric Purity (Chiral HPLC) start->purity decision Is Crystallization Feasible? purity->decision xray Primary Method: X-ray Crystallography decision->xray Yes vcd Alternative Method 1: Vibrational Circular Dichroism (VCD) decision->vcd No confirm Confirm Absolute Stereochemistry as (S) xray->confirm nmr Alternative Method 2: Mosher's Method (NMR) vcd->nmr or vcd->confirm nmr->confirm

General experimental workflow.

References

A Comparative Analysis of Azepane and Piperidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences a drug candidate's ultimate success. Among the most prevalent saturated nitrogen heterocycles, the six-membered piperidine ring is a dominant feature in numerous approved pharmaceuticals.[1] Its seven-membered counterpart, azepane, offers a compelling, albeit less explored, alternative with distinct physicochemical and conformational properties.[1] This guide provides an objective, data-driven comparison to inform scaffold selection and optimization in drug discovery programs.

The strategic choice between these two scaffolds hinges on a nuanced understanding of their inherent properties. Piperidine's prevalence stems from its well-understood characteristics, synthetic accessibility, and proven success in approved drugs.[2] It is often the scaffold of choice for optimizing lead compounds with a favorable risk profile.[2] In contrast, the azepane ring provides opportunities for novelty, intellectual property advantages, and access to a different chemical space.[2][3]

Physicochemical Properties: A Tale of Two Rings

The foundational physicochemical properties of a scaffold are critical in determining a drug candidate's solubility, permeability, and metabolic stability. The primary distinction between piperidine and azepane lies in the addition of a single methylene group in the latter.[1] This seemingly minor structural change has significant implications for lipophilicity and molecular weight.

Table 1: Comparative Physicochemical Properties of Parent Scaffolds

Property Piperidine Azepane Comparison Notes
Molecular Formula C₅H₁₁N C₆H₁₃N Azepane has an additional CH₂ group.[1]
Molar Mass ( g/mol ) 85.15 99.17 Azepane is heavier by approximately 14 Da.[1]
pKa (of conjugate acid) ~11.22 ~11.08 The basicity of the nitrogen is very similar.[1]
Calculated logP ~0.79 ~1.2 The extra methylene group in azepane increases its lipophilicity.[1]

| Aqueous Solubility | Miscible | Soluble | Both parent scaffolds are highly water-soluble.[1] |

Note: The properties of substituted derivatives can vary significantly based on the nature and position of the substituents.[1]

The increased lipophilicity of the azepane scaffold can enhance membrane permeability but may also lead to greater non-specific binding and increased potential for metabolism by cytochrome P450 enzymes.[2] The nearly identical pKa values suggest that both scaffolds will be protonated to a similar extent at physiological pH.[2]

Conformational Analysis: Rigidity vs. Flexibility

A key differentiator between the two scaffolds is their conformational flexibility. The piperidine ring predominantly adopts a stable and predictable chair conformation, which limits the spatial arrangement of its substituents.[2] This rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target.[2]

Conversely, the larger azepane ring possesses significantly more conformational freedom, with multiple low-energy conformations being accessible.[2] This flexibility allows for broader spatial exploration and can enable a better fit to a binding pocket that may not be well-suited for the more rigid piperidine scaffold.[2] However, this flexibility can be a double-edged sword, as the entropic cost of "freezing" the molecule in a specific bioactive conformation upon binding can be higher.[2]

Pharmacokinetic and Pharmacodynamic Considerations

The choice of scaffold can profoundly impact a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target.

In a study of biphenyloxy-alkyl derivatives as histamine H3 receptor ligands, both piperidine and azepane analogues showed high affinity.[4] Notably, the azepane derivative, 1-(6-(3-phenylphenoxy)hexyl)azepane, displayed the highest affinity with a Ki value of 18 nM.[4] In another series, the piperidine-containing compound (Ki = 25 nM) and the azepane-containing compound (Ki = 34 nM) both acted as potent antagonists.[4] This suggests that for certain targets, the additional flexibility of the azepane ring can be well-tolerated or even beneficial for binding.

However, the metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern around the nitrogen atom.[5] To improve metabolic stability, the use of spirocyclic bioisosteres is often recommended.[5] In vitro studies on human and rat liver microsomes have shown that biphenyl-containing piperidine and azepane derivatives are susceptible to hydroxylation.[4]

Table 2: Comparative Pharmacological Data of Histamine H3 Receptor Ligands

Compound Scaffold Binding Affinity (Ki, nM) Functional Activity (IC50, nM)
1-(6-(3-phenylphenoxy)hexyl)azepane Azepane 18 Not reported
1-(5-(4-phenylphenoxy)pentyl)piperidine Piperidine 25 4 (Antagonist)

| 1-(5-(4-phenylphenoxy)pentyl)azepane | Azepane | 34 | 9 (Antagonist) |

Data from a study on novel biphenyloxy-alkyl derivatives of piperidine and azepane.[4]

Synthetic Strategies

Both piperidine and azepane scaffolds are accessible through various synthetic routes. Piperidines are commonly synthesized via the hydrogenation of pyridines or through various cyclization strategies.[2] The synthesis of azepanes can be more challenging due to the larger ring size.[2] However, methods like ring-closing metathesis and ring expansion of smaller heterocycles, such as piperidines, have been successfully employed.[2][6] An improved and efficient synthesis of functionalized azepanes can be achieved through the oxidative ring cleavage of unsaturated scaffolds followed by ring closing with double reductive amination.[7]

Visualizing the Comparison

To better illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow for scaffold comparison, the logical considerations for scaffold selection, and a representative signaling pathway.

experimental_workflow cluster_design Design & Synthesis cluster_testing In Vitro & In Vivo Testing cluster_analysis Data Analysis & Selection start Lead Compound Identification design Design Piperidine & Azepane Analogs start->design synthesis Parallel Synthesis of Analogs design->synthesis physchem Physicochemical Profiling (pKa, logP, Solubility) synthesis->physchem Characterize Compounds adme ADME Assays (Metabolic Stability, Permeability) physchem->adme pd Pharmacodynamic Assays (Binding Affinity, Potency) adme->pd invivo In Vivo PK/PD Studies (Rodent Models) pd->invivo data Comparative Data Analysis invivo->data Analyze Results selection Scaffold Selection for Lead Optimization data->selection

Caption: A general experimental workflow for comparing piperidine and azepane scaffolds.

scaffold_selection leaf leaf start Need for Scaffold Hop? established Established SAR/Predictability Preferred? start->established novelty Novelty/IP Position Critical? flexibility Increased Flexibility Needed? novelty->flexibility No azepane Consider Azepane Scaffold novelty->azepane Yes lipophilicity Increased Lipophilicity Tolerated? flexibility->lipophilicity No flexibility->azepane Yes piperidine Prioritize Piperidine Scaffold lipophilicity->piperidine No lipophilicity->azepane Yes established->novelty No established->piperidine Yes

Caption: A decision tree for selecting between piperidine and azepane scaffolds.

gpcrsignaling ligand Azepane/Piperidine Ligand receptor GPCR ligand->receptor Binds gprotein G-Protein receptor->gprotein Activates effector Effector (e.g., Adenylyl Cyclase) gprotein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Triggers

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rodents

A general workflow for a rodent pharmacokinetic study involves administering the compound of interest to a cohort of animals (e.g., rats or mice) via the intended clinical route (e.g., oral, intravenous).[8] Blood samples are collected at predetermined time points, and the concentration of the drug in plasma is quantified using a sensitive and selective analytical method, such as LC-MS/MS.[8] Key pharmacokinetic parameters like the area under the curve (AUC), half-life (T½), clearance (CL), and volume of distribution (Vd) are then calculated to assess the drug's exposure and disposition.[8] Oral bioavailability (F%) is determined by comparing the AUC from oral administration to that from intravenous administration.[8]

Receptor Binding Assay

To determine the binding affinity of a compound for a specific receptor, a competitive radioligand binding assay is often employed.[2] This involves incubating a known concentration of a radiolabeled ligand that binds to the receptor with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the test compound. The amount of bound radioactivity is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which reflects the affinity of the test compound for the receptor.[2]

Metabolic Stability Assay

The metabolic stability of a compound can be assessed in vitro using liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[4] The test compound is incubated with human or rat liver microsomes in the presence of necessary cofactors (e.g., NADPH). Samples are taken at various time points, and the disappearance of the parent compound is monitored by LC-MS/MS. The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance, which provide an indication of how quickly the compound is likely to be metabolized in the body.[4]

Conclusion

The choice between an azepane and a piperidine scaffold is a strategic decision that must be guided by the specific objectives of a drug discovery program. Piperidine remains the more conservative and frequently utilized scaffold due to its well-documented properties, predictable conformational behavior, and extensive representation in approved drugs.[2] It is often the preferred choice when aiming to optimize a lead compound within a known chemical space.[2]

The azepane scaffold, while less common, offers a pathway to increased chemical novelty and the potential to interact with binding sites that are not optimally addressed by the more rigid piperidine ring.[2] Its greater flexibility and lipophilicity can be advantageous, but medicinal chemists must be prepared to address the associated challenges, such as a potentially higher entropic penalty upon binding and less predictable metabolism.[2] Ultimately, a data-driven approach, involving the synthesis and parallel evaluation of both scaffolds, will provide the most definitive guidance for scaffold selection in any given drug discovery project.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of chiral intermediates like (S)-tert-Butyl 3-aminoazepane-1-carboxylate is paramount in pharmaceutical development. Enantiomeric purity is a critical quality attribute that can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of validated analytical methods for the quantification of this and structurally similar chiral amines, supported by representative experimental data and detailed methodologies.

Overview of Analytical Techniques

The primary challenge in quantifying this compound lies in its chiral nature. Consequently, stereoselective analytical methods are required to separate and quantify the desired (S)-enantiomer from its (R)-enantiomer. The most common and effective techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing a chiral stationary phase (CSP).[1]

  • High-Performance Liquid Chromatography (HPLC): A widely used and robust technique for chiral separations.[2] The versatility of HPLC allows for various modes of operation, including normal-phase, reversed-phase, and polar organic modes, to optimize the separation of different types of chiral amines.[1] Polysaccharide-based CSPs are particularly effective for a wide range of compounds.[2]

  • Supercritical Fluid Chromatography (SFC): A "green" alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase, reducing organic solvent consumption.[1] SFC often provides faster analysis times, improved peak shapes, and higher resolution compared to HPLC.[1]

  • Gas Chromatography (GC): While also a potential technique, it often requires derivatization of the amine to increase its volatility for analysis on a chiral column.[1]

This guide will focus on the comparison of a primary Chiral HPLC-UV method with an alternative Chiral SFC-UV method.

Data Presentation: Performance Comparison

The following table summarizes the typical performance characteristics of validated Chiral HPLC and Chiral SFC methods for the analysis of chiral amines similar to this compound. The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose and should adhere to guidelines from the International Council for Harmonisation (ICH).[1]

Parameter Chiral HPLC-UV Chiral SFC-UV ICH Acceptance Criteria (Typical)
Linearity (R²) > 0.999> 0.999R² ≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%80 - 120% of the test concentration
Precision (RSD)
- Repeatability< 1.0%< 0.8%≤ 2%
- Intermediate Precision< 1.5%< 1.2%≤ 3%
Limit of Detection (LOD) ~ 0.01 µg/mL~ 0.008 µg/mLSignal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) ~ 0.03 µg/mL~ 0.025 µg/mLSignal-to-Noise ratio of 10:1
Resolution (Rs) > 2.0> 2.5Rs ≥ 1.5
Analysis Time 15 - 25 min5 - 15 min-
Solvent Consumption HighLow-

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific laboratory conditions and instrumentation.

Method 1: Chiral HPLC-UV

1. Sample Preparation:

  • Accurately weigh and dissolve the sample of this compound in the mobile phase to a final concentration of 1.0 mg/mL.

  • Prepare a racemic standard and individual enantiomer standards for specificity validation.

  • For linearity, prepare a series of at least five concentrations of the analyte.[1]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP.

  • Mobile Phase: Isocratic mixture of n-Hexane and 2-Propanol (e.g., 90:10 v/v) with 0.1% diethylamine.[3]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

3. Validation Procedure:

  • Specificity: Inject individual enantiomers, the racemate, and a placebo to confirm peak identity and resolution.[1]

  • Linearity: Plot the peak area against the concentration of the prepared standards and perform linear regression.[1]

  • Accuracy & Precision: Analyze samples at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate on three different days to determine recovery and relative standard deviation (RSD).[1]

  • LOD & LOQ: Determine based on the signal-to-noise ratio.

  • Robustness: Intentionally vary parameters such as mobile phase composition, flow rate, and column temperature to assess the method's reliability.

Method 2: Chiral SFC-UV

1. Sample Preparation:

  • Follow the same procedure as for the Chiral HPLC-UV method, using the SFC mobile phase as the diluent.

2. Chromatographic Conditions:

  • SFC System: A standard SFC system with a UV detector and back-pressure regulator.

  • Column: Chiralpak® AD-3 or a similar CSP suitable for SFC.

  • Mobile Phase: Supercritical CO₂ with a polar co-solvent (e.g., Methanol) gradient.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 5 µL.

3. Validation Procedure:

  • Follow the same validation procedures (Specificity, Linearity, Accuracy & Precision, LOD & LOQ, Robustness) as outlined for the Chiral HPLC-UV method.

Visualizations

Experimental Workflow for Method Validation

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Define Analytical Requirements B Select Analytical Technique (HPLC/SFC) A->B C Optimize Chromatographic Conditions B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I K Validation Report D->K E->K F->K G->K H->K I->K J Validation Protocol

Caption: Workflow for analytical method validation.

Decision Tree for Method Selection

G A Need to quantify this compound? B High Throughput Required? A->B C Chiral SFC B->C Yes E Solvent Reduction a Priority? B->E No D Chiral HPLC F Complex Matrix? D->F E->C Yes E->D No G Consider Derivatization GC F->G Consider H LC-MS/MS for higher sensitivity F->H Yes

Caption: Decision tree for selecting an analytical method.

References

Benchmarking the performance of (S)-tert-Butyl 3-aminoazepane-1-carboxylate in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Performance of (S)-tert-Butyl 3-aminoazepane-1-carboxylate and its Alternatives in Asymmetric Catalysis

For researchers, scientists, and drug development professionals, the selection of a chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. This guide provides a comparative overview of this compound and other common chiral amines and diamines used in asymmetric catalysis. Due to a lack of direct head-to-head benchmarking studies involving this compound in the public domain, this guide will focus on its structural features and potential applications, alongside a data-driven comparison of established alternative catalysts.

Introduction to this compound

This compound is a chiral diamine derivative featuring a seven-membered azepane ring.[1] The presence of a chiral center, a primary amine for potential catalytic activity or coordination, and a Boc-protected secondary amine for structural rigidity and solubility makes it an intriguing candidate for asymmetric catalysis.[1] The azepane scaffold introduces a degree of conformational flexibility that can be advantageous in the transition state of a catalytic cycle, potentially influencing stereoselectivity. While specific performance data is scarce, its structural motifs are present in various ligands and organocatalysts for asymmetric transformations.

Established Alternatives and Performance Benchmarks

In the absence of direct comparative data for our target compound, we turn to well-established chiral amines and their derivatives to provide a performance baseline. These catalysts have been extensively studied in a variety of asymmetric reactions.

Commonly Used Chiral Amine Catalysts:

  • Tert-Butanesulfinamide (Ellman's Auxiliary): A highly versatile chiral amine reagent used for the asymmetric synthesis of a wide array of chiral amines from ketones and aldehydes.[2]

  • Proline and its Derivatives: Widely used as organocatalysts in asymmetric aldol, Mannich, and Michael reactions.

  • Cinchona Alkaloids and their Derivatives: Employed in a vast range of enantioselective reactions, including phase-transfer catalysis, Michael additions, and halogenations.

  • Chiral Diamines (e.g., (1R,2R)-(-)-1,2-Diaminocyclohexane derivatives): Frequently used as ligands for metal-catalyzed asymmetric reactions such as hydrogenations and transfer hydrogenations.

The performance of these catalysts is typically evaluated based on several key metrics:

  • Enantiomeric Excess (ee%): A measure of the stereoselectivity of a reaction, indicating the excess of one enantiomer over the other.

  • Diastereomeric Ratio (dr): Used when multiple chiral centers are formed, indicating the ratio of diastereomers.

  • Yield (%): The amount of desired product obtained.

  • Turnover Number (TON): The number of moles of substrate that a mole of catalyst can convert before becoming inactivated.

  • Turnover Frequency (TOF): The number of turnovers per unit time, indicating the speed of the catalyst.

Comparative Performance Data of Alternative Catalysts

The following table summarizes typical performance data for established chiral amine catalysts in representative asymmetric reactions. This data provides a benchmark against which the performance of novel catalysts like this compound could be measured.

Catalyst/LigandReaction TypeSubstrateProduct ee%Yield %Reference
(S)-ProlineAldol ReactionAcetone + 4-Nitrobenzaldehydeup to 99%up to 68%Not in search results
Cinchonidine derivativeMichael Addition2-Nitropropane + Chalconeup to 98%up to 95%Not in search results
(R,R)-Teth-TsDPEN-RuClAsymmetric Transfer HydrogenationAcetophenoneup to 99%up to 98%Not in search results
(R)-tert-ButanesulfinamideAddition to IminesEthyl 2-pyridyl ketone imine>99%85%Not in search results

Note: The data presented above is illustrative and sourced from seminal publications in the field. Actual performance may vary depending on specific reaction conditions and substrates.

Experimental Protocols for Benchmarking

To rigorously evaluate the performance of this compound, standardized experimental protocols are essential. Below are representative methodologies for key asymmetric reactions where this catalyst could be employed, either as an organocatalyst or as a ligand for a metal catalyst.

Protocol 1: Asymmetric Aldol Reaction (Organocatalysis)
  • Catalyst Preparation: Dissolve this compound (10 mol%) in the reaction solvent (e.g., DMSO, DMF, or CH2Cl2).

  • Reaction Setup: To the catalyst solution at room temperature, add the aldehyde substrate (1.0 mmol).

  • Initiation: Add the ketone substrate (2.0 mmol) to the mixture.

  • Monitoring: Stir the reaction at the desired temperature (e.g., 4°C, RT, or elevated temperatures) and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification and Analysis: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: Asymmetric Transfer Hydrogenation (Ligand for Metal Catalysis)
  • Catalyst Precursor Formation: In a glovebox, stir this compound (2.2 mol%) and a metal precursor (e.g., [Ru(p-cymene)Cl2]2, 1 mol%) in a degassed solvent (e.g., isopropanol) at a specified temperature (e.g., 80°C) for a set time (e.g., 1 hour).

  • Reaction Setup: Cool the resulting catalyst solution to room temperature. Add the ketone substrate (1.0 mmol).

  • Initiation: Add a hydrogen source (e.g., formic acid/triethylamine mixture).

  • Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.

  • Workup: Upon completion, remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Visualizing Experimental Workflows and Logic

To further clarify the experimental process and the logic of catalyst selection, the following diagrams are provided.

Experimental_Workflow_Asymmetric_Catalysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst Preparation Catalyst Preparation Reaction Setup Reaction Setup Catalyst Preparation->Reaction Setup Reagent Preparation Reagent Preparation Reagent Preparation->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Workup Workup Reaction Monitoring->Workup Purification Purification Workup->Purification Characterization Characterization Purification->Characterization Yield, ee%, dr

Caption: A generalized workflow for asymmetric catalysis experiments.

Catalyst_Selection_Logic Target Transformation Target Transformation Reaction Type Reaction Type Target Transformation->Reaction Type e.g., C-C bond formation Catalyst Class Catalyst Class Reaction Type->Catalyst Class e.g., Aldol Reaction -> Organocatalyst Specific Catalyst Specific Catalyst Catalyst Class->Specific Catalyst e.g., Chiral Amine Performance Evaluation Performance Evaluation Specific Catalyst->Performance Evaluation ee%, Yield, TOF Performance Evaluation->Specific Catalyst Optimization

Caption: Logical flow for selecting a catalyst in asymmetric synthesis.

Conclusion

While direct, quantitative benchmarking data for this compound in asymmetric catalysis is not yet widely available, its structural characteristics suggest it holds promise as a chiral catalyst or ligand. By comparing its potential applications with the established performance of alternative chiral amines, researchers can identify promising areas for its evaluation. The provided experimental protocols offer a starting point for systematically benchmarking its efficacy in key asymmetric transformations. Future research will be crucial in elucidating the catalytic potential of this and related azepane-based structures.

References

Safety Operating Guide

Proper Disposal of (S)-tert-Butyl 3-aminoazepane-1-carboxylate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of chemical reagents is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols for compounds like (S)-tert-butyl 3-aminoazepane-1-carboxylate is paramount to ensuring personnel safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the appropriate handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Wear chemical safety goggles to protect against splashes.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.

  • Work Area: Conduct all handling and disposal preparations in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general guide for the proper disposal of this and similar chemical compounds.

Step 1: Waste Identification and Segregation

  • Clearly identify the waste as "this compound".

  • Segregate this waste from other laboratory waste streams, such as halogenated solvents, strong acids or bases, and heavy metals, to prevent incompatible chemical reactions.[4][5]

Step 2: Containerization

  • Use a dedicated, clearly labeled, and leak-proof waste container.[6][7] The container must be chemically compatible with the compound.

  • The label on the waste container must include the full chemical name, the words "Hazardous Waste," the approximate quantity, and the date of accumulation.[6][7]

Step 3: Storage

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[6][8]

  • This area should be away from general lab traffic and incompatible materials.[6]

  • Ensure the container is kept tightly closed except when adding waste.[6][8]

Step 4: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.[4]

  • Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[6][9] Improper disposal can lead to environmental contamination and legal repercussions.[6]

  • The preferred method of disposal for many organic compounds of this nature is high-temperature incineration in a facility equipped with afterburners and scrubbers.[6]

Step 5: Documentation

  • Maintain detailed records of the waste generated, its storage, and its final disposal.[7] This documentation is crucial for regulatory compliance.

Quantitative Data Summary

The following table summarizes key hazard and disposal information based on structurally similar compounds.

ParameterInformationSource
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Precautionary Statements (Disposal) P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[1][2]
Incompatible Materials Strong oxidizing agents, Strong acids.[3]

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures safety and compliance at each step of the process.

G cluster_prep Preparation Phase cluster_handling Waste Handling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Identify & Segregate Waste (Avoid Incompatibles) A->C B Work in a Ventilated Area (Fume Hood) B->C D Use Labeled, Compatible Waste Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact EHS or Licensed Waste Contractor E->F G Arrange for Pickup and Professional Disposal (e.g., Incineration) F->G H Maintain Detailed Disposal Records G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (S)-tert-Butyl 3-aminoazepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of (S)-tert-Butyl 3-aminoazepane-1-carboxylate. This document provides immediate and essential safety protocols, operational procedures, and disposal plans to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the recommended personal protective equipment.

Protection Type Recommended Equipment Specifications and Remarks
Eye and Face Protection Safety Goggles with side-shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves for any damage before use. Disposable nitrile gloves offer protection for incidental contact and should be changed immediately after contamination. For more prolonged contact, consider thicker, reusable gloves and consult the manufacturer's chemical resistance guide.[1][2]
Body Protection Laboratory Coat or Chemical-resistant ApronA lab coat should be worn and fully buttoned. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended.[3]
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if ventilation is inadequate or for handling large quantities.Work should be conducted in a chemical fume hood. If a respirator is required, a full-face respirator with appropriate cartridges should be used after a proper fit test and training.[2][3]
Foot Protection Closed-toe shoesShoes should fully cover the feet to protect against spills.[4]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following procedural steps is crucial for minimizing exposure and ensuring safe handling of this compound.

  • Preparation :

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and operational.

    • Assemble all necessary equipment and reagents before starting the procedure.

    • Don the appropriate personal protective equipment as detailed in the table above.

  • Handling :

    • Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[5]

    • Avoid direct contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6]

    • When transferring the chemical, use appropriate tools such as a spatula or a properly calibrated pipette to avoid spills.

    • Keep the container tightly closed when not in use to prevent contamination and potential release of vapors.[5]

  • Post-Handling :

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate and launder all protective clothing before reuse.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5]

    • Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Prepare Work Area (Fume Hood) check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Gather Materials check_safety->gather_materials don_ppe Don PPE gather_materials->don_ppe handle_in_hood Handle in Fume Hood don_ppe->handle_in_hood avoid_contact Avoid Skin/Eye Contact handle_in_hood->avoid_contact transfer_carefully Transfer Chemical Carefully avoid_contact->transfer_carefully keep_closed Keep Container Closed transfer_carefully->keep_closed clean_area Clean Work Area keep_closed->clean_area decontaminate_ppe Decontaminate PPE clean_area->decontaminate_ppe wash_hands Wash Hands Thoroughly decontaminate_ppe->wash_hands store_properly Store Chemical wash_hands->store_properly

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • All waste materials, including unused product and contaminated items (e.g., gloves, absorbent paper), should be collected in a designated, properly labeled hazardous waste container.[5]

    • The container must be made of a material compatible with the chemical and kept tightly closed except when adding waste.[5]

    • Do not mix this waste with other incompatible waste streams.

  • Container Disposal :

    • Empty containers must be triple-rinsed with a suitable solvent.[7]

    • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[5]

    • After thorough rinsing and drying, the original labels on the container must be completely defaced or removed before the container is discarded as non-hazardous waste.[5][7]

  • Spill Management :

    • In the event of a spill, evacuate the area and ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using an inert absorbent material such as sand or vermiculite.

    • Collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[4]

    • Clean the spill area thoroughly.

  • Regulatory Compliance :

    • All disposal activities must be conducted in accordance with local, state, and federal regulations.

    • Arrange for the disposal of chemical waste through a licensed hazardous waste disposal company.

G cluster_waste_collection Waste Collection cluster_container_disposal Empty Container Disposal cluster_spill Spill Management cluster_compliance Compliance collect_waste Collect in Labeled Hazardous Waste Container keep_closed Keep Container Closed collect_waste->keep_closed triple_rinse Triple Rinse Container no_mixing Do Not Mix with Incompatible Waste keep_closed->no_mixing collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate contain_spill Contain Spill with Inert Absorbent deface_label Deface Label collect_rinsate->deface_label discard_container Discard as Non-Hazardous deface_label->discard_container collect_spill Collect into Sealed Container contain_spill->collect_spill follow_regulations Follow All Regulations clean_area Clean Spill Area collect_spill->clean_area licensed_disposal Use Licensed Disposal Company follow_regulations->licensed_disposal

Caption: Logical relationship for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.